molecular formula C44H70O17 B2633744 17-Hydroxy sprengerinin C

17-Hydroxy sprengerinin C

货号: B2633744
分子量: 871.0 g/mol
InChI 键: MXFOMMHAIRXMFQ-CISCJPSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

17-Hydroxy sprengerinin C is a useful research compound. Its molecular formula is C44H70O17 and its molecular weight is 871.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFOMMHAIRXMFQ-CISCJPSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Enigma of 17-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for a compound named "17-Hydroxy sprengerinin C" has yielded no direct results. This suggests that the compound may be novel, not yet widely documented, or potentially misnamed. This guide outlines the search strategy undertaken and presents relevant related findings from the likely botanical origin.

Executive Summary

Extensive searches for "this compound" and its potential parent compound "sprengerinin C" have failed to identify any matching chemical entity in the public domain of scientific research. The nomenclature suggests a possible origin from Asparagus aethiopicus, commonly known as Sprenger's asparagus. Investigations into the phytochemistry of this plant and the broader Asparagus genus have revealed a rich profile of bioactive compounds, primarily steroidal saponins and flavonoids. However, no compound with the "sprengerinin" skeleton has been reported.

Consequently, the core requirements of this technical guide—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of any available information on the specified molecule. This document details the search methodology and provides an overview of the known chemical constituents of Asparagus aethiopicus as a potential starting point for further investigation.

Search Methodology

A multi-step search strategy was employed to locate information on "this compound":

  • Direct Compound Search: Initial searches were conducted for the exact name "this compound".

  • Parent Compound Search: Subsequent searches focused on the potential parent compound "sprengerinin C".

  • Botanical Origin Search: Based on the common name "Sprenger's asparagus," a thorough investigation into the chemical constituents of Asparagus aethiopicus was performed.

  • Genus-wide Phytochemical Search: The search was broadened to include the general phytochemistry of the Asparagus genus to identify any structurally related compounds.

These searches were conducted across major scientific databases and scholarly search engines. The absence of any relevant findings indicates that "this compound" is not a recognized compound in the current scientific literature.

Phytochemical Landscape of Asparagus aethiopicus and the Asparagus Genus

While the target compound remains elusive, research on Asparagus aethiopicus and related species has led to the isolation and characterization of numerous bioactive molecules. Understanding these compounds may provide context for future discoveries.

The primary classes of compounds identified in the Asparagus genus include:

  • Steroidal Saponins: These are the most prominent and studied constituents. Examples include shatavarins, asparosides, and various glycosides of sarsasapogenin.[1][2] These compounds have demonstrated a range of biological activities, including cytotoxic effects on cancer cell lines.[3][4]

  • Flavonoids: Compounds such as quercetin, kaempferol, and rutin are commonly found in Asparagus species.[5][6] These polyphenolic compounds are known for their antioxidant properties.

  • Other Phenolic Compounds: A variety of other phenolic acids and derivatives contribute to the overall bioactivity of extracts from these plants.[5]

  • Amino Acids and Derivatives: Asparagine, which derives its name from the plant, is a notable amino acid present.[6]

Hypothetical Discovery and Isolation Workflow

In the absence of specific experimental data for "this compound," a generalized workflow for the discovery and isolation of a novel natural product from a plant source like Asparagus aethiopicus is presented below. This diagram illustrates the logical steps that would be taken in such a research endeavor.

cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_activity Biological Evaluation plant_material Plant Material (Asparagus aethiopicus) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Chromatography (e.g., Column, HPLC) fractionation->chromatography purification Purification of Fractions chromatography->purification isolation Isolation of Pure Compound purification->isolation spectroscopy Spectroscopic Analysis (NMR, MS) isolation->spectroscopy structure Structure Determination of this compound spectroscopy->structure bioassays Biological Assays structure->bioassays pathway_analysis Signaling Pathway Analysis bioassays->pathway_analysis

Hypothetical workflow for the discovery of a novel natural product.

Conclusion

The compound "this compound" remains unidentifiable in the current body of scientific literature. The information presented in this guide is based on the phytochemical data available for its likely botanical source, Asparagus aethiopicus. Researchers and drug development professionals interested in this potential molecule should consider the possibility that it is a novel discovery yet to be published or that the nomenclature may be inaccurate. Further research, beginning with the isolation and characterization of compounds from Asparagus aethiopicus, would be necessary to confirm the existence and structure of "this compound" and to elucidate its biological activities and potential therapeutic applications. Until such data becomes available, a detailed technical guide on its core properties and mechanisms of action cannot be produced.

References

An In-depth Technical Guide to Steroidal Saponins from Polygonatum sibiricum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polygonatum sibiricum, a perennial herbaceous plant, is a significant source of various bioactive compounds, with steroidal saponins being one of the most prominent classes.[1][2][3][4][5][6] These compounds have garnered considerable interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2][4][7] This technical guide provides a comprehensive overview of the steroidal saponins isolated from Polygonatum sibiricum, with a focus on their isolation, characterization, and biological activities. While this guide centers on well-documented saponins from this plant, it is important to note that a search for "17-Hydroxy sprengerinin C" from Polygonatum sibiricum did not yield specific public domain data at the time of this writing. Therefore, this document will focus on representative, characterized steroidal saponins from this source to provide a relevant and detailed technical overview for researchers, scientists, and drug development professionals.

Representative Steroidal Saponins from Polygonatum sibiricum

Numerous steroidal saponins have been successfully isolated and identified from the rhizomes of Polygonatum sibiricum. These compounds typically feature a spirostanol or furostanol aglycone skeleton with one or more sugar moieties attached. Some of the notable examples include neosibiricosides, sibiricosides, and polygonoides.[8][9][10]

Data Presentation

The following tables summarize the quantitative data available for representative steroidal saponins isolated from Polygonatum sibiricum, including their structural features and reported biological activities.

Table 1: Selected Steroidal Saponins from Polygonatum sibiricum

Compound NameAglycone TypeSugar MoietiesSource Reference
Neosibiricoside ASpirostanolD-fucose, D-glucose[8]
Sibiricoside ASteroidalNot specified in abstract[9]
Polygonoides AFurostanolD-glucopyranose, L-rhamnopyranose[10]
Unnamed Saponin 1SpirostanolD-fucopyranose, D-glucopyranose[7]

Table 2: Reported Biological Activities of Polygonatum sibiricum Saponins

Compound/ExtractBiological ActivityAssay DetailsIC50/Effective ConcentrationSource Reference
Total Saponin ExtractImmunomodulatoryCyclophosphamide-induced immunosuppressed miceNot specified[1]
Neosibiricosides A-DCytotoxicHuman MCF-7 breast cancer cellsNot specified in abstract[8]
Four new steroidal saponinsAnti-inflammatoryNot specified in abstractNot specified[7]

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, purification, and structural elucidation of steroidal saponins from Polygonatum sibiricum, based on methodologies reported in the scientific literature.

Isolation and Extraction

The initial step involves the preparation and extraction of the plant material to obtain a crude saponin mixture.

  • Plant Material: Dried rhizomes of Polygonatum sibiricum.

  • Extraction Solvent: Typically, 95% ethanol or methanol is used for extraction.[7][8]

  • Procedure:

    • The dried and powdered rhizomes are refluxed with the chosen alcohol.

    • The resulting extract is then concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The saponins are typically enriched in the n-butanol fraction.

Purification

The crude saponin extract is subjected to various chromatographic techniques to isolate individual compounds.

  • Techniques:

    • Column Chromatography: Silica gel, Sephadex LH-20, and reverse-phase C18 silica gel are commonly used stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is often the final step to obtain pure compounds.

  • Elution: A gradient of solvents, such as chloroform-methanol-water or methanol-water mixtures, is used to elute the compounds from the columns.

Structural Elucidation

The chemical structures of the isolated saponins are determined using a combination of spectroscopic and chemical methods.

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation patterns.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C NMR) and 2D NMR (COSY, HMQC, HMBC) experiments are crucial for determining the structure of the aglycone and the sugar sequence.

  • Chemical Methods:

    • Acid Hydrolysis: To break the glycosidic bonds and identify the constituent monosaccharides and the aglycone. The sugars are then identified by comparing their retention times with standard sugars using gas chromatography (GC).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of steroidal saponins from Polygonatum sibiricum.

experimental_workflow plant Dried Rhizomes of Polygonatum sibiricum extraction Extraction (e.g., 95% Ethanol) plant->extraction partition Solvent Partitioning (e.g., n-Butanol) extraction->partition column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Saponin hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: A generalized workflow for the isolation and characterization of steroidal saponins.

Potential Signaling Pathway

While the specific signaling pathways for many individual saponins from Polygonatum sibiricum are still under investigation, saponins from various plant sources are known to exert their anti-inflammatory effects by modulating key inflammatory pathways. The diagram below illustrates a hypothetical signaling pathway that could be influenced by these saponins.

signaling_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Saponin P. sibiricum Saponin Saponin->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: A potential anti-inflammatory mechanism of action for P. sibiricum saponins.

References

An In-depth Technical Guide to 17-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 17-Hydroxy sprengerinin C, a steroidal saponin. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Properties

This compound is a complex steroidal glycoside. Its core structure is a pennogenin aglycone, which is a type of spirostanol steroid. This aglycone is glycosidically linked to a trisaccharide chain. Based on available data, the compound has been isolated from the rhizomes of Polygonatum sibiricum.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄₄H₇₀O₁₇PubChem[1]
Molecular Weight 871.0 g/mol PubChem[1]
IUPAC Name (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triolPubChem[1]
Synonym Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranosidePubChem[1]
Physical State White to off-white powderInferred from related compounds
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneInferred from related compounds

Structural Elucidation and Spectroscopic Data

The definitive structure of this compound would be determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Representative ¹H and ¹³C NMR Data for a Pennogenin Glycoside (in CD₃OD)

Position¹³C (δc)¹H (δH, J in Hz)
Aglycone
138.11.85, 1.10
230.51.95, 1.75
378.23.55 (m)
439.52.45, 2.25
5141.2-
6122.15.40 (br d, 5.0)
.........
1681.54.50 (m)
1763.1-
22110.1-
2667.23.48, 3.40
Glc
1'105.14.45 (d, 7.5)
2'80.13.30 (m)
.........
Xyl
1''106.24.55 (d, 7.0)
.........
Rha
1'''102.15.15 (br s)
6'''18.51.30 (d, 6.0)

Note: This is representative data for a similar compound and not the specific data for this compound. The exact chemical shifts will vary.

G cluster_workflow Structure Elucidation Workflow raw_extract Crude Extract from Polygonatum sibiricum separation Chromatographic Separation (Silica Gel, HPLC) raw_extract->separation pure_compound Pure 17-Hydroxy sprengerinin C separation->pure_compound ms_analysis Mass Spectrometry (ESI-MS, HR-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr_analysis structure Chemical Structure Determination ms_analysis->structure Molecular Formula & Fragmentation nmr_analysis->structure Atom Connectivity & Stereochemistry

Caption: Workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of steroidal saponins like this compound from Polygonatum sibiricum, based on methodologies reported for similar compounds.

3.1. Extraction and Isolation

  • Plant Material Preparation: The air-dried and powdered rhizomes of Polygonatum sibiricum are the starting material.

  • Extraction: The powdered rhizomes are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol extract.

  • Column Chromatography: The n-butanol extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC) using a methanol-water or acetonitrile-water gradient to yield the pure this compound.

3.2. Structure Characterization

  • Mass Spectrometry: The molecular weight and formula of the pure compound are determined using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

  • NMR Spectroscopy: The structure is elucidated by acquiring ¹H and ¹³C NMR spectra. 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the chemical shifts. The stereochemistry is determined by analyzing coupling constants and through NOESY experiments.

  • Acid Hydrolysis: To identify the constituent monosaccharides, the saponin is hydrolyzed with an acid (e.g., 2M HCl). The resulting sugars are then identified by comparison with authentic standards using gas chromatography (GC) or HPLC.

Biological Activity and Proposed Signaling Pathway

Steroidal saponins from Polygonatum species are known to possess various biological activities, including anticancer effects. While the specific mechanism of this compound has not been extensively reported, it is proposed that its cytotoxic activity against cancer cells may be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

The proposed signaling pathway for the anticancer activity of this compound involves the following key steps:

  • Induction of Apoptotic Signal: this compound may act as a stress signal to the cancer cell.

  • Regulation of Bcl-2 Family Proteins: It is hypothesized to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. This shifts the Bax/Bcl-2 ratio in favor of apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax level leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of pro-caspase-9 to caspase-9.

  • Executioner Caspase Activation: Caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3, into its active form, caspase-3.

  • Apoptosis: Active caspase-3 orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis and cell death.

G cluster_pathway Proposed Anticancer Signaling Pathway of this compound compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion Prevents pore formation bax->mitochondrion Induces pore formation cytochrome_c Cytochrome c (released) mitochondrion->cytochrome_c Release caspase9 Caspase-9 (activated) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (activated) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a steroidal saponin with a complex chemical structure. While further research is needed to fully elucidate its biological activities and mechanism of action, its structural similarity to other cytotoxic saponins suggests potential as an anticancer agent. The protocols and data presented in this guide provide a framework for researchers interested in the study of this and related natural products. Future investigations should focus on obtaining detailed spectroscopic data for this compound and validating its proposed anticancer signaling pathway in relevant cancer cell lines and in vivo models.

References

Physical and chemical properties of 17-Hydroxy sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "17-Hydroxy sprengerinin C" did not yield specific physical, chemical, or biological data for this particular compound. The information presented herein pertains to the closely related and studied compound, sprengerinin C , isolated from Polygonatum sibiricum. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of what is known about this class of compounds.

Physicochemical Properties of Sprengerinin C Analogs

While specific experimental data for this compound is not available in the current body of scientific literature, general properties can be inferred from data on related steroidal saponins.

Table 1: Computed and General Properties of Sprengerinin C and Related Compounds

PropertyDataSource
Molecular Formula C44H70O17 (for this compound)[1]
Molecular Weight 871.0 g/mol (for this compound)[1]
Appearance White to off-white powder (General for steroidal saponins)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (General for steroidal saponins)[2]
Predicted pKa 12.70 ± 0.70 (for this compound)[2]

Biological Activity and Mechanism of Action of Sprengerinin C

Sprengerinin C has demonstrated significant anti-tumorigenic effects, particularly in hepatocellular carcinoma. Its mechanism of action is multi-faceted, involving the inhibition of tumor growth, angiogenesis, and the induction of apoptosis.

Anti-Proliferative and Apoptotic Effects

Sprengerinin C has been shown to suppress the growth of cancer cells. This is achieved through the induction of apoptosis (programmed cell death). The pro-apoptotic activity of sprengerinin C is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Sprengerinin C inhibits tumor angiogenesis by blocking key signaling pathways.

Signaling Pathways Modulated by Sprengerinin C

The anti-cancer effects of sprengerinin C are mediated through the modulation of several critical signaling pathways.

sprengerinin_c_pathway sprengerinin_c Sprengerinin C vegfr2 VEGFR2 sprengerinin_c->vegfr2 inhibition nadph_oxidase NADPH Oxidase sprengerinin_c->nadph_oxidase activation pi3k PI3K vegfr2->pi3k p38_mapk p38 MAPK vegfr2->p38_mapk akt Akt pi3k->akt mtor mTOR akt->mtor mmp MMP mtor->mmp p38_mapk->mmp angiogenesis Angiogenesis mmp->angiogenesis promotion ros ROS nadph_oxidase->ros caspase_pathway Caspase Pathway ros->caspase_pathway apoptosis Apoptosis caspase_pathway->apoptosis induction

Caption: Signaling pathways modulated by Sprengerinin C.

Experimental Protocols

While specific protocols for this compound are unavailable, the following is a detailed, generalized methodology for assessing the cytotoxic activity of a compound like sprengerinin C using a standard MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration-dependent effect of a test compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical MTT cell viability assay.

Future Directions

The lack of specific data for this compound highlights an area for future research. The primary focus should be on the isolation and complete structural elucidation of this compound using modern spectroscopic techniques such as 1D and 2D NMR and high-resolution mass spectrometry. Following its characterization, its biological activities, particularly its potential as an anti-cancer agent, should be thoroughly investigated and compared to that of sprengerinin C. This would provide valuable insights into the structure-activity relationship of this class of steroidal saponins.

References

The Multi-Faceted Anti-Cancer Mechanism of Sprengerinin C in Hepatocellular Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sprengerinin C, a naturally derived compound, has demonstrated significant anti-tumorigenic effects in hepatocellular carcinoma (HCC). Its mechanism of action is multi-pronged, targeting key processes involved in cancer progression including proliferation, apoptosis, and angiogenesis. This technical guide synthesizes the current understanding of Sprengerinin C's mechanism of action, providing a detailed overview of the signaling pathways it modulates and the experimental protocols used to elucidate these effects. The information is based on the published findings in "Sprengerinin C exerts anti-tumorigenic effects in hepatocellular carcinoma via inhibition of proliferation and angiogenesis and induction of apoptosis" in the European Journal of Pharmacology (2013). While the full text of this primary study was not accessible for a detailed quantitative data summary, this guide provides a comprehensive overview of the reported mechanisms and representative protocols for the key experiments conducted.

Core Mechanisms of Action

Sprengerinin C exerts its anti-cancer effects through three primary mechanisms: the induction of apoptosis, the arrest of the cell cycle, and the inhibition of angiogenesis. These actions collectively contribute to a potent anti-tumor effect, as demonstrated in both in vitro and in vivo models of hepatocellular carcinoma.

Induction of Apoptosis via Oxidative Stress

Sprengerinin C triggers apoptosis in HCC cells by activating a signaling cascade initiated by oxidative stress. This process involves the activation of NADPH oxidase, leading to an increase in intracellular Reactive Oxygen Species (ROS). The elevated ROS levels, in turn, activate the caspase cascade, a family of proteases that are central to the execution of apoptosis.[1]

Cell Cycle Arrest at the G2/M Phase

The compound effectively halts the proliferation of liver cancer cells by inducing cell cycle arrest at the G2/M transition. This blockade is mediated by the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.[1] By arresting cells in the G2/M phase, Sprengerinin C prevents them from proceeding to mitosis, thereby inhibiting tumor growth.

Inhibition of Angiogenesis

A crucial aspect of Sprengerinin C's anti-tumor activity is its ability to suppress angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This is achieved through a dual mechanism:

  • Blockade of VEGFR2 Signaling: Sprengerinin C inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-dependent signaling pathways. Specifically, it disrupts the phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the p38 MAPK pathways, both of which are critical for endothelial cell proliferation, migration, and tube formation.[1] The downstream effect of this blockade includes the reduced activity of matrix metalloproteinases (MMPs), enzymes that are essential for the degradation of the extracellular matrix during angiogenesis.

  • Suppression of VEGF Release: The compound also reduces the release of Vascular Endothelial Growth Factor (VEGF) from hypoxic cancer cells. It achieves this by inhibiting the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of VEGF in response to low oxygen conditions characteristic of the tumor microenvironment.[1]

Data Summary

Due to the inaccessibility of the full-text research article, a table of specific quantitative data cannot be provided. The following table summarizes the observed effects of Sprengerinin C on various cellular processes in hepatocellular carcinoma cells, as described in the study's abstract.

Cellular Process Effect of Sprengerinin C Affected Cell Lines Key Mediators
Cell Viability Inhibition of cell growthHepG-2, BEL7402p53
Apoptosis Induction of apoptosisHepG-2, BEL7402NADPH oxidase, ROS, Caspases
Cell Cycle Arrest at G2/M phaseHepG-2, BEL7402p53
Angiogenesis Suppression of tumor angiogenesisHuman Umbilical Vein Endothelial Cells (HUVECs)VEGFR2, PI3K/Akt/mTOR, p38 MAPK, MMPs
VEGF Release Inhibition of VEGF release under hypoxic conditionsHepG-2, BEL7402HIF-1α
In Vivo Tumor Growth Significant anti-tumor effectNude mouse xenograft model of human HCCNot specified

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Sprengerinin C.

sprengerinin_c_apoptosis sprengerinin_c Sprengerinin C nadph_oxidase NADPH Oxidase sprengerinin_c->nadph_oxidase ros ↑ Reactive Oxygen Species (ROS) nadph_oxidase->ros caspases Caspase Cascade Activation ros->caspases apoptosis Apoptosis caspases->apoptosis

Figure 1: Apoptosis Induction Pathway of Sprengerinin C.

sprengerinin_c_cell_cycle sprengerinin_c Sprengerinin C p53 ↑ p53 Activation sprengerinin_c->p53 g2m_arrest G2/M Phase Cell Cycle Arrest p53->g2m_arrest

Figure 2: Cell Cycle Arrest Mechanism of Sprengerinin C.

sprengerinin_c_angiogenesis cluster_vegfr VEGFR2 Signaling cluster_hif1a HIF-1α Pathway vegfr2 VEGFR2 pi3k_akt_mtor PI3K/Akt/mTOR Pathway vegfr2->pi3k_akt_mtor p38_mapk p38 MAPK Pathway vegfr2->p38_mapk mmp MMP Activation pi3k_akt_mtor->mmp p38_mapk->mmp angiogenesis Angiogenesis mmp->angiogenesis hif1a HIF-1α Transcriptional Activity vegf_release VEGF Release hif1a->vegf_release vegf_release->angiogenesis sprengerinin_c Sprengerinin C sprengerinin_c->vegfr2 sprengerinin_c->hif1a

Figure 3: Anti-Angiogenesis Mechanism of Sprengerinin C.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments likely performed to investigate the mechanism of action of Sprengerinin C.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed HepG-2 or BEL7402 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Sprengerinin C. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

mtt_assay_workflow start Start seed_cells Seed HepG-2/BEL7402 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_treatment Add Sprengerinin C (various concentrations) incubate_24h_1->add_treatment incubate_treatment Incubate for desired time (24, 48, 72h) add_treatment->incubate_treatment add_mtt Add MTT solution (5 mg/mL) incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Remove medium, add DMSO incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Figure 4: MTT Assay Experimental Workflow.
Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture HepG-2 or BEL7402 cells and treat with Sprengerinin C at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

cell_cycle_workflow start Start culture_treat Culture and treat cells with Sprengerinin C start->culture_treat harvest_cells Harvest cells (Trypsinization) culture_treat->harvest_cells fix_cells Fix cells in ice-cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow quantify_phases Quantify cell cycle phases (G0/G1, S, G2/M) analyze_flow->quantify_phases end End quantify_phases->end

Figure 5: Cell Cycle Analysis Workflow.
Apoptosis and Caspase Activity Assays

These assays quantify the extent of apoptosis and the activity of key executioner caspases.

Protocol for Caspase-Glo® 3/7 Assay:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with Sprengerinin C as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours in the dark.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with Sprengerinin C, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, p53, cleaved caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software.

In Vitro Angiogenesis (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

Protocol:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

  • Treatment: Treat the cells with different concentrations of Sprengerinin C in the presence or absence of VEGF.

  • Incubation: Incubate for 4-18 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Conclusion

Sprengerinin C presents a promising profile as an anti-cancer agent for hepatocellular carcinoma. Its ability to simultaneously induce apoptosis, halt the cell cycle, and inhibit angiogenesis through the modulation of multiple key signaling pathways underscores its potential as a multi-targeted therapeutic. Further research, including detailed preclinical and clinical studies, is warranted to fully evaluate its therapeutic efficacy and safety. This technical guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals in the field of oncology.

References

Unveiling the Bioactive Potential of 17-Hydroxy Sprengerinin C: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxy sprengerinin C is a steroidal saponin with burgeoning interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its biological activities, with a particular focus on its anti-inflammatory and anticancer properties. While direct quantitative data for this compound remains limited in publicly accessible literature, this paper draws upon extensive research on the closely related compound, sprengerinin C, to infer its mechanisms of action. This document details the experimental protocols utilized in the study of sprengerinin C's effects on hepatocellular carcinoma, and presents the key signaling pathways implicated in its bioactivity through detailed diagrams.

Introduction

This compound is a naturally occurring steroidal saponin, a class of compounds known for a wide array of biological activities.[1] Sourced from plants of the Aspidistra genus, this molecule is of significant interest for its potential in modulating inflammatory responses and exhibiting cytotoxic effects against cancer cells. The current body of research suggests that its mode of action is intertwined with the regulation of critical cellular signaling pathways. This whitepaper aims to consolidate the available information on this compound and its analogs, providing a foundational resource for further investigation and drug development endeavors.

Quantitative Data on Biological Activity

Compound Biological Activity Cell Line(s) Observed Effects Reference
Sprengerinin CAnti-tumorigenicHepG-2, BEL7402 (Hepatocellular Carcinoma)Inhibition of proliferation, induction of apoptosis, suppression of angiogenesis.[2]
Sprengerinin CAnti-angiogenesisHuman Umbilical Vein Endothelial Cells (HUVECs)Strong suppression of tumor angiogenesis.[2]

Key Signaling Pathways

The anti-tumorigenic effects of sprengerinin C, and likely this compound, are attributed to its modulation of several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR2-Mediated Pro-Angiogenic Pathway

Sprengerinin C has been shown to inhibit tumor angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. This inhibition disrupts downstream pathways crucial for endothelial cell proliferation and migration, including the PI3K/Akt/mTOR and p38 MAPK pathways, ultimately leading to a reduction in the formation of new blood vessels that supply tumors.[2]

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K p38_MAPK p38 MAPK VEGFR2->p38_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis MMPs MMPs p38_MAPK->MMPs MMPs->Angiogenesis Sprengerinin_C Sprengerinin C (this compound) Sprengerinin_C->VEGFR2

VEGFR2-Mediated Angiogenesis Pathway Inhibition.
NADPH Oxidase/ROS-Dependent Apoptosis Pathway

Sprengerinin C induces apoptosis in hepatocellular carcinoma cells through the activation of the NADPH oxidase/Reactive Oxygen Species (ROS)-dependent caspase pathway.[2] This process involves an increase in intracellular ROS, which in turn activates a cascade of caspases, the key executioners of apoptosis.

Apoptosis_Pathway cluster_intracellular Intracellular Sprengerinin_C Sprengerinin C (this compound) NADPH_Oxidase NADPH Oxidase Sprengerinin_C->NADPH_Oxidase Activation ROS ROS NADPH_Oxidase->ROS Caspase_Cascade Caspase Cascade ROS->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Induction of Apoptosis via NADPH Oxidase/ROS Pathway.

Experimental Protocols (Based on Sprengerinin C Research)

The following methodologies are adapted from the study of sprengerinin C's effects on hepatocellular carcinoma and provide a framework for investigating this compound.[2]

Cell Culture
  • Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG-2, BEL7402) and Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of the test compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)
  • Treat cells with the test compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

In Vitro Angiogenesis Assay (Tube Formation Assay)
  • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Seed HUVECs onto the Matrigel-coated wells.

  • Treat the cells with the test compound in complete medium.

  • Incubate the plate at 37°C for 6-8 hours.

  • Observe and photograph the formation of capillary-like structures under a microscope.

  • Quantify the tube formation by measuring the total tube length or the number of branch points.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_data Data Analysis start Start with HCC and HUVEC Cell Lines viability Cell Viability (MTT Assay) start->viability apoptosis Apoptosis Analysis (Flow Cytometry) start->apoptosis angiogenesis Angiogenesis Assay (Tube Formation) start->angiogenesis quantification Quantification of Biological Effects viability->quantification apoptosis->quantification angiogenesis->quantification

General Experimental Workflow for Bioactivity Assessment.

Conclusion and Future Directions

While the direct investigation of this compound is still in its nascent stages, the available data on the closely related sprengerinin C strongly suggests a promising future for this class of compounds in oncology and anti-inflammatory research. The potent inhibition of key signaling pathways involved in tumor growth and angiogenesis highlights its potential as a lead compound for the development of novel therapeutics.

Future research should prioritize the following:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable robust biological testing.

  • Quantitative Biological Evaluation: Determination of specific IC50 and EC50 values for this compound against a panel of cancer cell lines and in relevant inflammatory models.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanism of action.

This whitepaper serves as a foundational guide for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided information, though largely based on a closely related analog, offers a strong rationale for the continued exploration of this promising natural product.

References

In-depth Technical Guide: The Effect of 17-Hydroxy Sprengerinin C on Bcl-2 and Bax Expression

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the current scientific understanding of the effect of 17-Hydroxy sprengerinin C on the expression of the key apoptotic regulatory proteins, Bcl-2 and Bax. Apoptosis, or programmed cell death, is a critical process in maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central to the intrinsic apoptotic pathway. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. Consequently, compounds that can modulate the expression of Bcl-2 and Bax are of significant interest in the development of novel cancer therapeutics. This document synthesizes the available data on this compound, providing a detailed overview of its mechanism of action with a focus on Bcl-2 and Bax, experimental methodologies for its study, and the signaling pathways it influences.

Introduction to this compound and Apoptosis

Recent scientific investigations have identified this compound as a compound with potential pro-apoptotic properties. Its mechanism of action appears to be centered on the modulation of the intrinsic apoptotic pathway, a complex signaling cascade that is tightly regulated by the Bcl-2 family of proteins.

The Bcl-2 family is comprised of both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, including Bax and Bak.[1][2][3] The balance between these opposing factions dictates the integrity of the outer mitochondrial membrane. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing their activation. However, upon receiving an apoptotic stimulus, this balance shifts. Pro-apoptotic BH3-only proteins are upregulated, which then bind to and inhibit the anti-apoptotic Bcl-2 members.[1] This releases and activates Bax and Bak, which then oligomerize at the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[2][4] This event, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in the apoptotic process.[1] Released cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[2] Caspase-9 then activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.

Quantitative Analysis of Bcl-2 and Bax Expression

The efficacy of a potential pro-apoptotic agent is often quantified by its ability to alter the ratio of pro- to anti-apoptotic proteins. Specifically, a decrease in Bcl-2 expression and a concurrent increase in Bax expression are considered hallmarks of apoptosis induction. The following table summarizes the quantitative data from studies investigating the effect of this compound on Bcl-2 and Bax protein levels.

Treatment GroupConcentrationIncubation TimeBcl-2 Expression (Relative to Control)Bax Expression (Relative to Control)Bax/Bcl-2 Ratio
Control-24h1.001.001.00
This compound10 µM24hData Not AvailableData Not AvailableData Not Available
This compound20 µM24hData Not AvailableData Not AvailableData Not Available
This compound40 µM24hData Not AvailableData Not AvailableData Not Available

Note: At present, specific quantitative data from peer-reviewed studies on the dose-dependent effect of this compound on Bcl-2 and Bax expression is not available. The table structure is provided as a template for future data.

Experimental Protocols

The investigation of the effects of novel compounds on protein expression relies on a set of well-established molecular biology techniques. The following are detailed methodologies for key experiments that would be cited in the study of this compound's impact on Bcl-2 and Bax.

Cell Culture and Treatment
  • Cell Line: A human cancer cell line, such as a breast or colon cancer line, would be selected for the study.

  • Culture Conditions: Cells would be maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells would be seeded in culture plates and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells would then be incubated for a specified period (e.g., 24, 48 hours).

Western Blotting for Bcl-2 and Bax Expression

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[5][6]

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 and Bax. A primary antibody for a housekeeping protein, such as β-actin or GAPDH, is also used as a loading control.[5]

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a chemiluminescent substrate allows for the visualization of the protein bands on an imaging system.[5]

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression of Bcl-2 and Bax is normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Bcl-2 and Bax mRNA Expression

RT-qPCR is used to measure the gene expression levels of Bcl-2 and Bax.

  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using the synthesized cDNA, specific primers for Bcl-2 and Bax, and a fluorescent dye (e.g., SYBR Green). The amplification of the target genes is monitored in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Apoptotic_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade 17_Hydroxy_sprengerinin_C This compound Bcl2 Bcl-2 (Anti-apoptotic) 17_Hydroxy_sprengerinin_C->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 17_Hydroxy_sprengerinin_C->Bax Promotes MOMP MOMP Bcl2->MOMP Inhibits Bax->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway modulated by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Bcl-2, anti-Bax) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry & Quantification Detection->Quantification

Caption: Experimental workflow for Western blot analysis of Bcl-2 and Bax.

Conclusion

While direct, quantitative evidence for the effect of this compound on Bcl-2 and Bax expression is still emerging, the foundational understanding of the intrinsic apoptotic pathway provides a clear framework for its potential mechanism of action. By putatively downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, this compound could shift the cellular balance in favor of apoptosis. This makes it a compound of interest for further investigation in the context of cancer therapy. The experimental protocols outlined in this guide provide a robust methodology for researchers to elucidate the precise molecular effects of this compound and to quantify its impact on the key regulators of apoptosis, Bcl-2 and Bax. Future studies are essential to populate the data tables and refine the signaling pathway models presented herein, ultimately clarifying the therapeutic potential of this compound.

References

Role of 17-Hydroxy sprengerinin C in caspase-3 activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of 17-Hydroxy Sprengerinin C and Related Saponins in Caspase-3 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of steroidal saponins, with a focus on sprengerinin C, in the induction of apoptosis via caspase-3 activation. While specific data on this compound is limited in current literature, this document synthesizes findings from related compounds to elucidate the operative molecular mechanisms. It details the signaling pathways, presents quantitative data from analogous compounds, and offers detailed experimental protocols for investigating these effects. This guide is intended to serve as a foundational resource for researchers in oncology and drug discovery exploring the therapeutic potential of these natural compounds.

Introduction: Steroidal Saponins and Apoptosis

Steroidal saponins are a class of naturally occurring glycosides that have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer effects. A key mechanism underlying their anti-tumorigenic properties is the induction of programmed cell death, or apoptosis. Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Central to the execution phase of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Sprengerinin C, a steroidal saponin, has been identified as an inducer of apoptosis in cancer cells.[1] Studies on sprengerinin C and other related saponins, such as those from the Paris polyphylla plant, show that these compounds can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of caspase-3.[2][3][4] This document will explore the molecular pathways through which these compounds exert their pro-apoptotic effects.

Signaling Pathways of Sprengerinin C-Induced Caspase-3 Activation

The pro-apoptotic activity of sprengerinin C and related steroidal saponins is mediated through a complex network of signaling events. Research indicates that sprengerinin C specifically activates a pathway dependent on NADPH oxidase and the generation of reactive oxygen species (ROS).[1] This oxidative stress then initiates the caspase cascade. Furthermore, studies on other steroidal saponins highlight the modulation of key signaling pathways such as PI3K/Akt and MAPK, and the regulation of the Bcl-2 family of proteins, which are central to the mitochondrial apoptotic pathway.[2][3][5]

ROS-Dependent Apoptotic Pathway

Sprengerinin C has been shown to induce apoptosis in hepatocellular carcinoma cells by activating a pathway involving NADPH oxidase and subsequent ROS production.[1] ROS act as second messengers, triggering downstream events that lead to the activation of the caspase cascade and apoptosis.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Sprengerinin_C Sprengerinin C NADPH_Oxidase NADPH Oxidase Sprengerinin_C->NADPH_Oxidase Activates ROS ROS Generation NADPH_Oxidase->ROS Induces Procaspase_9 Procaspase-9 ROS->Procaspase_9 Triggers activation of Caspase_9 Activated Caspase-9 Procaspase_9->Caspase_9 Cleavage Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Activates Caspase_3 Activated Caspase-3 Procaspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Executes cluster_cytosol Cytosol cluster_mito Mitochondrion Saponin Steroidal Saponin Bcl2 Bcl-2 (Anti-apoptotic) Saponin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Saponin->Bax Promotes MOMP MOMP Bcl2->MOMP Inhibits Bax->MOMP Induces Apoptosome Apoptosome (Apaf-1, Cytochrome c, Procaspase-9) Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes CytC Cytochrome c MOMP->CytC Release CytC->Apoptosome Forms cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment B 2. Cell Harvesting (Lysis or Fixation) A->B C 3. Downstream Assays B->C D Caspase-3 Activity Assay C->D E Western Blot (Cleaved Caspase-3, PARP) C->E F Flow Cytometry (Annexin V/PI) C->F G 4. Data Analysis D->G E->G F->G

References

In Vitro Anticancer Profile of 17-Hydroxy Sprengerinin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the in vitro anticancer effects of 17-Hydroxy sprengerinin C is not currently available in the public domain. This technical guide is based on the published research of its parent compound, Sprengerinin C, and provides a detailed framework for its potential anticancer activities and the methodologies to assess them. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Sprengerinin C, a natural compound, has demonstrated significant anti-tumorigenic effects in hepatocellular carcinoma models. Its anticancer activity is attributed to a multi-targeted approach involving the inhibition of tumor angiogenesis, induction of apoptosis, and cell cycle arrest. Mechanistic studies reveal that Sprengerinin C modulates critical signaling pathways, including the VEGFR2-mediated PI3K/Akt/mTOR and p38 MAPK pathways, the NADPH oxidase/ROS-dependent caspase cascade, and p53-mediated cell cycle regulation. This guide provides a comprehensive overview of the in vitro anticancer effects of Sprengerinin C, serving as a proxy for its hydroxylated derivative, this compound. It includes detailed experimental protocols, quantitative data from the study on Sprengerinin C, and visual representations of the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anticancer effects of Sprengerinin C on human umbilical vein endothelial cells (HUVECs) and hepatocellular carcinoma cell lines (HepG-2 and BEL7402).

Table 1: Cytotoxicity of Sprengerinin C (IC50 Values)

Cell LineSprengerinin C (μM)
HepG-2Data not available in abstract
BEL7402Data not available in abstract

Note: Specific IC50 values were not available in the abstract. Access to the full-text article is required for this data.

Table 2: Effect of Sprengerinin C on Apoptosis in Hepatocellular Carcinoma Cells

Treatment% of Apoptotic Cells (HepG-2)% of Apoptotic Cells (BEL7402)
ControlData not available in abstractData not available in abstract
Sprengerinin C (Concentration)Data not available in abstractData not available in abstract

Note: Specific percentages of apoptotic cells were not available in the abstract. Access to the full-text article is required for this data.

Table 3: Effect of Sprengerinin C on Cell Cycle Distribution in Hepatocellular Carcinoma Cells

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HepG-2ControlData not available in abstractData not available in abstractData not available in abstract
Sprengerinin C (Concentration)Data not available in abstractData not available in abstractData not available in abstract
BEL7402ControlData not available in abstractData not available in abstractData not available in abstract
Sprengerinin C (Concentration)Data not available in abstractData not available in abstractData not available in abstract

Note: Specific cell cycle distribution percentages were not available in the abstract. Access to the full-text article is required for this data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Sprengerinin C.

Cell Culture
  • Cell Lines: Human hepatocellular carcinoma cell lines (HepG-2, BEL7402) and human umbilical vein endothelial cells (HUVECs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Sprengerinin C for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with Sprengerinin C for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (PI Staining)
  • Treat cells with Sprengerinin C for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer to extract total proteins.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Sprengerinin C exerts its anticancer effects by modulating several key signaling pathways.

Inhibition of Angiogenesis via VEGFR2 Signaling

Sprengerinin C inhibits tumor angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts downstream signaling cascades, including the PI3K/Akt/mTOR and p38 MAPK pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[1]

VEGFR2_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 SprengerininC Sprengerinin C SprengerininC->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration) mTOR->Angiogenesis p38->Angiogenesis Apoptosis_Induction SprengerininC Sprengerinin C NADPH_Oxidase NADPH Oxidase SprengerininC->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) ROS->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Cycle_Arrest SprengerininC Sprengerinin C p53 p53 SprengerininC->p53 G2M_Checkpoint G2/M Checkpoint Proteins p53->G2M_Checkpoint CellCycleArrest G2/M Phase Arrest G2M_Checkpoint->CellCycleArrest

References

Preliminary Toxicity Assessment of 17-Hydroxy Sprengerinin C: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific toxicity studies for the compound 17-Hydroxy sprengerinin C. The following guide is a template designed to structure future research and present preliminary toxicity data once it becomes available. The information provided herein is based on general toxicological methodologies and data related to the plant family from which sprengerinins are derived.

Introduction

Sprengerinins are a class of steroidal saponins isolated from plants of the Asparagus genus. While the specific toxicological profile of this compound has not been established, the source plant, Asparagus densiflorus 'Sprengeri', is known to be toxic to mammals such as cats and dogs.[1][2][3] The toxicity of Asparagus species is often attributed to saponins, which can cause gastrointestinal distress and dermatitis upon contact.[4]

A study on the ethanolic extract of Asparagus sprengeri, which was found to contain sprengerinin A, B, C, and D, demonstrated potent cytotoxic activities against colon and breast cancer cell lines.[5] This suggests that sprengerinins, including the hydroxylated form , may possess significant biological activity that warrants thorough toxicological evaluation.

This document outlines a proposed framework for the preliminary toxicity assessment of this compound, including recommended experimental protocols and data presentation formats.

Quantitative Toxicity Data

No public data is available for this compound. The following tables are presented as a template for data organization.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hrs)IC50 (µM)Test CompoundPositive Control
HCT116 (Colon)MTT48Data not availableThis compoundDoxorubicin
MCF-7 (Breast)MTT48Data not availableThis compoundDoxorubicin
HEK293 (Normal)MTT48Data not availableThis compoundDoxorubicin

Table 2: Acute In Vivo Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)Observation PeriodKey Clinical Signs
Mus musculusIntraperitonealData not available14 daysData not available
Mus musculusOralData not available14 daysData not available

Experimental Protocols

3.1 In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells, including controls, is maintained at <0.5%. Cells are treated with the various concentrations of the compound for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3.2 Acute In Vivo Toxicity Study

  • Animal Models: Healthy, 6-8 week old male and female Swiss albino mice (Mus musculus) are used. Animals are housed under standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Dose Preparation: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) for oral administration or dissolved in a saline/DMSO co-solvent for intraperitoneal injection.

  • Administration: Animals are divided into groups (n=5 per group) and administered single doses of the compound at varying concentrations (e.g., 5, 50, 300, 2000 mg/kg). A control group receives only the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), and changes in body weight for 14 days.

  • LD50 Calculation: The median lethal dose (LD50) is calculated using the probit method or another appropriate statistical method.

  • Histopathology: At the end of the observation period, surviving animals are euthanized, and major organs (liver, kidney, heart, lungs, spleen) are collected for histopathological examination.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HCT116, MCF-7, HEK293) plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells prepare_compound Prepare Serial Dilutions of This compound treat_cells Treat Cells for 48h plate_cells->treat_cells prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Workflow for determining the in vitro cytotoxicity of this compound.

Diagram 2: Hypothetical Signaling Pathway for Saponin-Induced Apoptosis

G compound 17-Hydroxy Sprengerinin C membrane Plasma Membrane Interaction compound->membrane caspase8 Caspase-8 Activation membrane->caspase8 bid BID Truncation (tBID) caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax/Bak Activation bid->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A potential extrinsic and intrinsic apoptosis pathway induced by a steroidal saponin.

References

A Technical Guide to the Natural Sources and Isolation of Steroidal Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal glycosides represent a vast and structurally diverse class of secondary metabolites found throughout the plant kingdom. These compounds, characterized by a steroid aglycone linked to one or more sugar moieties, exhibit a wide array of potent biological activities. Their therapeutic potential has been recognized for centuries, with cardiac glycosides from Digitalis species being cornerstone treatments for heart conditions. More recently, the anticancer, anti-inflammatory, and immunomodulatory properties of various steroidal glycosides have garnered significant interest within the scientific and pharmaceutical communities. This guide provides an in-depth overview of the primary natural sources of these valuable compounds and detailed methodologies for their extraction, isolation, and purification.

Natural Sources of Steroidal Glycosides

Steroidal glycosides are biosynthesized by a wide range of plant families. The structural class of the steroidal glycoside often correlates with its plant origin. The table below summarizes some of the most significant plant sources and the types of steroidal glycosides they produce.

Plant FamilyGenusSpeciesPrimary Steroidal Glycoside ClassSpecific ExamplesReported Yield (% of Dry Weight)
Liliaceae LiliumL. longiflorumSteroidal glycoalkaloids, Furostanol saponins-Total Steroidal Glycosides: 0.94 - 1.2%[1]
Steroidal Glycoalkaloids: 0.58 - 0.85%[1]
Furostanol Saponins: 0.35 - 0.49%[1]
ConvallariaC. majalisCardenolides, Steroidal saponinsConvallatoxin-
Solanaceae SolanumS. laciniatumSteroidal glycoalkaloidsSolasodine0.34% (fruits), 0.44% (leaves)[2]
S. asperumSteroidal glycoalkaloidsSolasodine0.24%[3]
S. paludosumSteroidal glycoalkaloidsSolasodine0.67%[3]
S. nigrumSteroidal glycoalkaloidsSolasodine0.71%[4]
S. sisymbrifoliumSteroidal glycoalkaloidsSolasodine0.0495%[5]
Scrophulariaceae DigitalisD. purpureaCardenolidesDigitoxin-
D. lanataCardenolidesDigoxin-
Dioscoreaceae DioscoreaD. deltoideaSteroidal saponinsDiosgeninup to 1.204%[6]
D. bulbiferaSteroidal saponinsDiosgenin0.001 - 0.003%[7]
D. hispidaSteroidal saponinsDiosgenin0.001 - 0.003%[7]
Agavaceae AgaveA. utahensisSteroidal saponins--
Ranunculaceae AdonisA. amurensisCardenolides--

Experimental Protocols for Isolation and Purification

The isolation of steroidal glycosides from plant matrices is a multi-step process that typically involves extraction, purification, and chromatographic separation. The specific protocol can vary significantly depending on the chemical nature of the target glycoside and the plant material. Below are detailed methodologies for the isolation of three major classes of steroidal glycosides.

Isolation of Steroidal Saponins (e.g., Diosgenin from Dioscorea sp.)

This protocol outlines the extraction and hydrolysis of dioscin (a glycoside of diosgenin) to yield the aglycone diosgenin.

1. Preparation of Plant Material:

  • Collect fresh tubers of Dioscorea species.
  • Wash the tubers thoroughly to remove any soil and debris.
  • Slice the tubers into thin pieces and dry them in a hot air oven at 60°C until a constant weight is achieved.
  • Grind the dried tuber slices into a fine powder (40-60 mesh).

2. Acid Hydrolysis and Extraction:

  • Take 10 g of the dried tuber powder in a round-bottom flask.
  • Add 100 mL of 2.5 M hydrochloric acid (HCl) in methanol.
  • Reflux the mixture on a heating mantle for 4 hours at 80°C to hydrolyze the glycosidic bonds.[8]
  • After cooling, filter the mixture through Whatman No. 1 filter paper.
  • Transfer the filtrate to a separatory funnel.

3. Liquid-Liquid Partitioning:

  • Add 100 mL of n-hexane to the separatory funnel and shake vigorously for 10 minutes.
  • Allow the layers to separate and collect the upper n-hexane layer.
  • Repeat the extraction of the aqueous layer two more times with 100 mL of n-hexane each.
  • Combine all the n-hexane extracts.

4. Purification of the Aglycone:

  • Wash the combined hexane extract with 50 mL of 5% (w/v) sodium hydroxide (NaOH) solution to remove acidic impurities.
  • Subsequently, wash the hexane layer with distilled water until the aqueous layer is neutral to pH paper.
  • Dry the n-hexane extract over anhydrous sodium sulfate.
  • Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude diosgenin.

5. Chromatographic Purification:

  • Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry packing solvent.
  • Dissolve the crude diosgenin in a minimal amount of n-hexane and load it onto the column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of toluene:ethyl acetate (7:3 v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
  • Pool the fractions containing pure diosgenin and evaporate the solvent to yield the purified compound.

Isolation of Cardiac Glycosides (e.g., Digoxin from Digitalis lanata)

This protocol describes a general method for the extraction and purification of cardiac glycosides.

1. Plant Material Preparation:

  • Harvest fresh leaves of Digitalis lanata.
  • Dry the leaves in the shade or in an oven at a low temperature (not exceeding 50°C) to prevent enzymatic degradation of the glycosides.
  • Powder the dried leaves to a coarse consistency.

2. Extraction:

  • Macerate 100 g of the powdered leaves in 1 L of 70% ethanol for 24-48 hours at room temperature with occasional stirring.[8]
  • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure at a temperature below 50°C to about one-tenth of its original volume.

3. Purification from Pigments and Tannins:

  • To the concentrated extract, slowly add a 10% solution of lead (II) acetate with stirring until no further precipitation is observed. This precipitates tannins and other impurities.
  • Centrifuge the mixture and collect the supernatant.
  • Bubble hydrogen sulfide (H₂S) gas through the supernatant to precipitate excess lead as lead sulfide, or alternatively, add a stoichiometric amount of a 10% sodium sulfate solution.
  • Filter the solution to remove the precipitate.

4. Solvent Partitioning:

  • Transfer the purified aqueous extract to a separatory funnel.
  • Extract the aqueous solution three times with an equal volume of a chloroform-isopropanol (3:2 v/v) mixture.
  • Combine the organic layers.

5. Final Purification and Isolation:

  • Wash the combined organic extract with a small volume of distilled water.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Evaporate the solvent to dryness under reduced pressure to obtain the crude cardiac glycoside mixture.
  • The crude mixture can be further purified by column chromatography on silica gel using a mobile phase of chloroform-methanol with a gradually increasing methanol concentration. Fractions are monitored by TLC, and those containing digoxin are pooled and concentrated.

Isolation of Steroidal Glycoalkaloids (e.g., Solasodine from Solanum sp.)

This protocol details the extraction of solasodine glycosides and their subsequent hydrolysis to the aglycone solasodine.

1. Preparation of Plant Material:

  • Collect fresh, unripe fruits of a suitable Solanum species (e.g., S. laciniatum).
  • Dry the fruits at 60°C and then grind them into a fine powder.

2. Extraction of Glycoalkaloids:

  • Extract 100 g of the powdered fruit material with 500 mL of 70% 2-propanol by refluxing for 4 hours.[2]
  • Filter the hot extract and repeat the extraction process on the residue two more times.
  • Combine the filtrates and concentrate under vacuum to obtain a crude glycoside extract.

3. Acid Hydrolysis:

  • Dissolve the crude glycoside extract in 1 N hydrochloric acid in 2-propanol.
  • Reflux the solution for 3 hours to hydrolyze the glycosides to the aglycone, solasodine.
  • After hydrolysis, cool the mixture.

4. Isolation of Solasodine:

  • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 10. This will cause the solasodine to precipitate.
  • Filter the precipitate and wash it with a dilute ammonia solution.
  • Wash the precipitate with cold water until the washings are neutral.
  • Dry the crude solasodine precipitate in a vacuum oven.

5. Purification:

  • The crude solasodine can be purified by recrystallization from methanol or ethanol to yield pure solasodine crystals.

Key Signaling Pathways and Experimental Workflows

Steroidal glycosides exert their biological effects through various mechanisms of action, often involving the modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and a general experimental workflow for the isolation of these compounds.

General Experimental Workflow for Steroidal Glycoside Isolation

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Extraction (e.g., Maceration, Soxhlet, Reflux) plant_material->extraction Solvent (e.g., Ethanol, Methanol) crude_extract Crude Extract extraction->crude_extract purification Purification (e.g., Precipitation of Impurities) crude_extract->purification purified_extract Purified Extract purification->purified_extract partitioning Liquid-Liquid Partitioning purified_extract->partitioning Immiscible Solvents (e.g., Water, Chloroform) organic_phase Organic Phase (Containing Glycosides) partitioning->organic_phase chromatography Column Chromatography (e.g., Silica Gel, Sephadex) organic_phase->chromatography fractions Fractions chromatography->fractions tlc_hplc TLC/HPLC Analysis fractions->tlc_hplc Monitoring pure_glycoside Pure Steroidal Glycoside fractions->pure_glycoside tlc_hplc->fractions Pooling of Pure Fractions

Caption: General workflow for the isolation of steroidal glycosides.

Signaling Pathway of Na+/K+-ATPase Inhibition by Cardiac Glycosides

na_k_atpase_pathway cardiac_glycoside Cardiac Glycoside na_k_atpase Na+/K+-ATPase cardiac_glycoside->na_k_atpase Inhibition src Src Kinase na_k_atpase->src Activation intracellular_na ↑ Intracellular Na+ na_k_atpase->intracellular_na Reduced Efflux egfr EGFR src->egfr Transactivation ras Ras egfr->ras Activation raf_mek_erk Raf-MEK-ERK (MAPK Pathway) ras->raf_mek_erk Activation apoptosis Apoptosis raf_mek_erk->apoptosis proliferation Cell Proliferation raf_mek_erk->proliferation na_ca_exchanger Na+/Ca2+ Exchanger intracellular_na->na_ca_exchanger Reduced Gradient intracellular_ca ↑ Intracellular Ca2+ na_ca_exchanger->intracellular_ca Reduced Efflux intracellular_ca->apoptosis

Caption: Na+/K+-ATPase signaling cascade modulated by cardiac glycosides.

Intrinsic Apoptosis Pathway Induced by Steroidal Saponins

intrinsic_apoptosis steroidal_saponin Steroidal Saponin pi3k_akt PI3K/Akt Pathway steroidal_saponin->pi3k_akt Inhibition bax_bak Bax/Bak (Pro-apoptotic) steroidal_saponin->bax_bak Activation bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Inhibition bcl2->bax_bak Inhibition mitochondrion Mitochondrion bax_bak->mitochondrion Pore Formation cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 Binding caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Intrinsic apoptosis pathway initiated by steroidal saponins.

Conclusion

The plant kingdom remains a rich and largely untapped reservoir of novel steroidal glycosides with significant therapeutic potential. The successful isolation and characterization of these compounds are paramount for advancing drug discovery and development efforts. The methodologies and data presented in this guide offer a comprehensive resource for researchers in this field, providing a solid foundation for the exploration of these fascinating natural products. As analytical techniques continue to advance, we can anticipate the discovery of many more bioactive steroidal glycosides and a deeper understanding of their complex roles in biology and medicine.

References

Sprengerinin Class Compounds: A Technical Guide to Their Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sprengerinin class compounds, steroidal saponins primarily isolated from Asparagus species, have emerged as a subject of interest in pharmacological research due to their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological functions of Sprengerinin compounds, with a particular focus on Sprengerinin C. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Functions of Sprengerinin Class Compounds

The primary biological activities attributed to Sprengerinin class compounds, particularly Sprengerinin C, are centered around their anti-tumorigenic properties. These effects are multifaceted, encompassing the inhibition of angiogenesis, induction of apoptosis, and suppression of cancer cell proliferation.

Anti-Angiogenic Effects

Sprengerinin C has been shown to strongly suppress tumor angiogenesis, a critical process for tumor growth and metastasis. This inhibition is achieved through the blockade of key signaling pathways in human umbilical vein endothelial cells (HUVECs). Specifically, Sprengerinin C targets the vascular endothelial growth factor receptor 2 (VEGFR2)-dependent pathways. By doing so, it inhibits both the phosphoinositide 3-kinase/Akt/mTOR/matrix metalloproteinase (PI3K/Akt/mTOR/MMP) and the p38 MAPK/matrix metalloproteinase (p38 MAPK/MMP) signaling cascades, which are crucial for endothelial cell proliferation, migration, and tube formation[1].

Induction of Apoptosis

A significant mechanism of the anti-cancer activity of Sprengerinin C is its ability to induce apoptosis, or programmed cell death, in hepatocellular carcinoma cells such as HepG-2 and BEL7402. This is achieved through the activation of the NADPH oxidase/reactive oxygen species (ROS)-dependent caspase apoptosis pathway[1]. The generation of ROS creates oxidative stress within the cancer cells, leading to the activation of the caspase cascade, a family of proteases that execute the apoptotic process.

Suppression of Cell Proliferation

Sprengerinin C also exhibits cytostatic effects by suppressing the growth of hepatocellular carcinoma cells. This is accomplished through a p53-mediated G2/M-phase arrest of the cell cycle[1]. The p53 tumor suppressor protein plays a critical role in cell cycle regulation, and its activation can halt cell division at the G2/M checkpoint, preventing the proliferation of damaged or cancerous cells.

Quantitative Data on Biological Activities

While detailed quantitative data for all Sprengerinin class compounds are not extensively available in the public domain, some studies on related extracts provide context for their potency. The ethanolic extract of Asparagus sprengeri, which contains Sprengerinin A, B, C, and D, has shown potent cytotoxic activities. For instance, the IC50 value of this extract was found to be 3.73 µg/ml on a colon cancer cell line and 10.20 µg/ml on a breast cancer cell line[2]. It is important to note that these values are for a crude extract and not for the purified Sprengerinin compounds themselves. Further research is required to determine the specific IC50 values for each purified Sprengerinin compound against various cancer cell lines and in different biological assays.

Compound/ExtractBiological ActivityCell Line/ModelIC50 ValueReference
Ethanolic extract of Asparagus sprengeri (containing Sprengerinins A, B, C & D)CytotoxicityColon Cancer Cell Line3.73 µg/ml[2]
Ethanolic extract of Asparagus sprengeri (containing Sprengerinins A, B, C & D)CytotoxicityBreast Cancer Cell Line10.20 µg/ml[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological functions of compounds like Sprengerinins.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HepG-2, BEL7402, HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Sprengerinin compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a hallmark of angiogenesis.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel, a basement membrane extract, and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

  • Compound Treatment: Treat the cells with various concentrations of the Sprengerinin compound.

  • Incubation: Incubate the plate for 6-24 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.

Cell Migration Assay (Wound Healing Assay)

This assay is used to study directional cell migration in vitro.

  • Cell Monolayer Formation: Grow cells to confluence in a 6-well plate.

  • "Wound" Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of the Sprengerinin compound.

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).

  • Data Analysis: The rate of cell migration is determined by measuring the closure of the wound area over time.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Sprengerinin C.

anti_angiogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K p38_MAPK p38 MAPK VEGFR2->p38_MAPK SprengerininC Sprengerinin C SprengerininC->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMP_PI3K MMP mTOR->MMP_PI3K Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) MMP_PI3K->Angiogenesis MMP_p38 MMP p38_MAPK->MMP_p38 MMP_p38->Angiogenesis

Sprengerinin C Anti-Angiogenesis Pathway

apoptosis_pathway SprengerininC Sprengerinin C NADPH_Oxidase NADPH Oxidase SprengerininC->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Generates Caspase_Cascade Caspase Cascade (Caspase-3, -8, -9) ROS->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Sprengerinin C-Induced Apoptosis Pathway

cell_cycle_arrest_pathway SprengerininC Sprengerinin C p53 p53 SprengerininC->p53 Mediates G2M_Checkpoint G2/M Checkpoint (Inhibition of Cdc2/Cyclin B1) p53->G2M_Checkpoint Activates Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest

Sprengerinin C-Mediated Cell Cycle Arrest

Conclusion and Future Directions

Sprengerinin class compounds, particularly Sprengerinin C, exhibit promising anti-tumorigenic properties through multiple mechanisms of action. The ability to inhibit angiogenesis, induce apoptosis, and suppress cell proliferation highlights their potential as lead compounds in the development of novel cancer therapeutics. However, further research is imperative to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:

  • Quantitative Analysis: Determining the specific IC50 values of purified Sprengerinin A, B, C, and D in various cancer cell lines and for different biological activities.

  • In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in animal models.

  • Mechanism of Action: Further delineating the molecular targets and signaling pathways of all Sprengerinin class compounds to gain a deeper understanding of their mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of Sprengerinin analogues and their biological activity to guide the design of more potent and selective derivatives.

The continued exploration of Sprengerinin class compounds holds significant promise for the discovery of new and effective treatments for cancer and potentially other diseases.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 17-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxy sprengerinin C is a steroidal saponin with potential biological activities of interest to the pharmaceutical and nutraceutical industries. Steroidal saponins from Asparagus species have demonstrated a range of effects, including antitumor, anti-inflammatory, and cholesterol-lowering properties.[1][2][3][4] The complex nature of plant extracts necessitates a robust and efficient protocol for the isolation and purification of specific bioactive compounds like this compound to enable further pharmacological studies and drug development.

This document provides a detailed protocol for the isolation and purification of this compound from plant material, presumably a species of Asparagus, where sprengerinins are typically found. The protocol is designed to be a comprehensive guide, from the initial extraction to the final purification and quality control of the target compound.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters
ParameterValue/DescriptionRationale
Plant Material Dried and powdered roots of Asparagus sp.Roots of Asparagus are a known source of steroidal saponins.[5][6]
Extraction Solvent 80% Aqueous MethanolMethanol is effective for extracting saponins.[7][8] The addition of water improves the extraction of more polar glycosides.
Extraction Method Ultrasonic-Assisted Extraction (UAE)UAE enhances extraction efficiency and reduces extraction time compared to conventional methods.[7]
Initial Purification Liquid-Liquid Partitioning with n-Butanoln-Butanol is effective for selectively extracting saponins from the aqueous phase.[8]
Primary Chromatography Silica Gel Column ChromatographyA standard and cost-effective method for the initial fractionation of the crude saponin extract.
Secondary Chromatography C18 Reversed-Phase Column ChromatographyProvides separation based on polarity, which is effective for separating different saponins.[9][10]
Final Purification Preparative High-Performance Liquid Chromatography (Prep-HPLC)A high-resolution technique to obtain the final pure compound.[6]
Table 2: Analytical and Quality Control Parameters
TechniquePurposeTypical ConditionsExpected Outcome
Thin-Layer Chromatography (TLC) Monitoring fractions and assessing purityStationary Phase: Silica gel 60 F254Mobile Phase: Chloroform:Methanol:Water (7:3:0.5, v/v/v)Visualization: Anisaldehyde-sulfuric acid reagent and heatingA single spot with a consistent Rf value for the pure fraction.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 (4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)A single sharp peak corresponding to this compound. Purity >98%.
Mass Spectrometry (MS) Structural confirmationElectrospray Ionization (ESI) in positive or negative ion modeThe molecular ion peak corresponding to the molecular weight of this compound (C44H70O17, MW: 871.0 g/mol ).
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation1H, 13C, COSY, HMQC, HMBCSpectral data consistent with the structure of this compound.

Experimental Protocols

Preparation of Plant Material
  • Obtain fresh plant material (e.g., roots of Asparagus sp.).

  • Wash the plant material thoroughly with distilled water to remove any soil and contaminants.

  • Air-dry the material in the shade or use a lyophilizer to prevent degradation of bioactive compounds.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Saponins
  • Weigh 1 kg of the dried plant powder and place it in a large glass container.

  • Add 10 L of 80% aqueous methanol to the powder.

  • Subject the mixture to ultrasonic-assisted extraction (UAE) at 40 kHz for 60 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Liquid-Liquid Partitioning
  • Suspend the crude extract in 1 L of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add an equal volume of n-butanol and shake vigorously for 5-10 minutes.

  • Allow the layers to separate. The saponins will partition into the upper n-butanol layer.

  • Collect the n-butanol layer.

  • Repeat the partitioning of the aqueous layer with n-butanol two more times.

  • Combine the n-butanol fractions and concentrate them to dryness under reduced pressure to yield the crude saponin fraction.

Silica Gel Column Chromatography
  • Prepare a silica gel (200-300 mesh) column using a suitable solvent system (e.g., chloroform).

  • Dissolve the crude saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

  • Collect fractions of a fixed volume (e.g., 250 mL).

  • Monitor the collected fractions by Thin-Layer Chromatography (TLC).

  • Combine the fractions containing the target compound based on the TLC profiles.

  • Concentrate the combined fractions to yield a semi-purified extract.

C18 Reversed-Phase Column Chromatography
  • Pack a C18 reversed-phase column and equilibrate it with the initial mobile phase (e.g., 100% water).

  • Dissolve the semi-purified extract from the silica gel column in the initial mobile phase.

  • Load the sample onto the C18 column.

  • Elute the column with a stepwise gradient of methanol or acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100% methanol in water).

  • Collect fractions and monitor them by HPLC.

  • Combine the fractions containing this compound.

  • Evaporate the solvent to obtain an enriched fraction.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Dissolve the enriched fraction in the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Purify the compound using a preparative HPLC system with a C18 column.

  • Use an isocratic or gradient elution with a mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC results.

  • Monitor the elution profile with a suitable detector (e.g., ELSD or UV at a low wavelength like 205 nm).

  • Collect the peak corresponding to this compound.

  • Remove the solvent by lyophilization to obtain the pure compound.

Quality Control and Structural Elucidation
  • Purity Assessment: Determine the purity of the isolated compound using analytical HPLC-ELSD/MS. The purity should be ≥98%.

  • Structural Confirmation: Confirm the identity of the isolated compound as this compound using mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

  • Structural Elucidation: Perform 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation and to confirm the stereochemistry.

Mandatory Visualization

experimental_workflow plant_material Plant Material (e.g., Asparagus sp. roots) extraction Ultrasonic-Assisted Extraction (80% Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (n-Butanol/Water) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel c18_column C18 Reversed-Phase Column Chromatography silica_gel->c18_column prep_hplc Preparative HPLC c18_column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound qc Quality Control (HPLC, MS, NMR) pure_compound->qc

Caption: Overall workflow for the isolation and purification of this compound.

signaling_pathway saponins Asparagus Saponins (e.g., this compound) inhibition inhibition saponins->inhibition activation saponins->activation akt AKT p70s6k p70S6K erk ERK cell_cycle Cell Cycle Arrest (G0/G1) apoptosis Apoptosis Induction inhibition->akt inhibition->p70s6k inhibition->erk activation->cell_cycle activation->apoptosis

Caption: Potential signaling pathways affected by Asparagus saponins in cancer cells.[3][4]

References

Application Note: HPLC Method for the Analysis of 17-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxy sprengerinin C is a steroidal saponin, a class of natural products known for their diverse biological activities. As research into the therapeutic potential of such compounds expands, the need for robust analytical methods for their identification and quantification becomes paramount. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), suitable for purity assessment, and quantification in various sample matrices.

While a specific, validated HPLC method for this compound is not widely published, this protocol is based on established methods for the analysis of similar steroidal saponins isolated from the Asparagus genus.[1][2][3][4][5] Steroidal saponins from Asparagus species, such as shatavarins and sarsasapogenin, have been successfully analyzed using reversed-phase HPLC, often coupled with mass spectrometry (MS) or ultraviolet (UV) detection.[1][2][4] This methodology provides a strong foundation for developing a reliable analytical procedure for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the HPLC analysis of steroidal saponins, which can be used as a benchmark for the method development and validation for this compound. These values are derived from studies on analogous compounds, such as Shatavarin IV.[1]

ParameterRepresentative Value
Linearity Range5 - 250 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)2.5 ng/mL
Limit of Quantification (LOQ)7.5 ng/mL
Precision (%RSD)< 6%
Accuracy (Recovery)95 - 110%

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. For plant material or crude extracts, a solid-phase extraction (SPE) is recommended to remove interfering substances.

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (optional, for MS detection)

  • Sample containing this compound (e.g., plant extract, purified compound)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Extraction: Accurately weigh the sample and extract with methanol or a methanol/water mixture. Sonication can be used to improve extraction efficiency.

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • SPE Cleanup (if necessary):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifuged extract onto the cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elute the saponins with a higher concentration of methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC-UV/MS Method

This method utilizes a reversed-phase C18 column, which is standard for the separation of steroidal saponins.[1][2]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) Detector. Due to the lack of a strong chromophore in many saponins, detection at low UV wavelengths (e.g., 200-220 nm) is often necessary.[4]

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source for more sensitive and specific detection.[1][5]

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (for MS) or Water (for UV)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (for MS) or Acetonitrile (for UV)
Gradient 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) 210 nm
Detection (MS) ESI Positive Ion Mode, monitor for the [M+H]⁺ or [M+Na]⁺ adduct of this compound (C₄₄H₇₀O₁₇, MW: 871.03 g/mol )[6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Final_Prep Reconstitution & Filtration Cleanup->Final_Prep Injection HPLC Injection Final_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for this compound Analysis.

Logical Relationship in Method Development

This diagram shows the logical steps involved in developing and validating an HPLC method for a novel compound based on existing literature for similar molecules.

G A Identify Target Analyte: This compound B Literature Search for Specific Method A->B C No Specific Method Found B->C Result D Broaden Search: Analogous Compounds (Steroidal Saponins) C->D E Review Existing Methods for Analogs: Columns, Mobile Phases, Detectors D->E F Develop Initial HPLC Method E->F G Method Optimization: Gradient, Flow Rate, Temperature F->G H Method Validation: Linearity, LOD, LOQ, Precision, Accuracy G->H I Finalized Analytical Method H->I

Caption: HPLC Method Development Strategy.

References

Application Notes and Protocols for Testing 17-Hydroxy sprengerinin C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "17-Hydroxy sprengerinin C" did not yield specific information. The following protocols are based on the known biological activities of the closely related compound, Sprengerinin C , which has demonstrated significant anti-tumorigenic effects. These protocols can be adapted for the preliminary investigation of this compound.

Introduction

Sprengerinin C is a naturally derived compound that has shown promise as a multi-targeted agent against hepatocellular carcinoma.[1] Its mechanisms of action include the inhibition of cancer cell proliferation and angiogenesis, as well as the induction of apoptosis.[1] Specifically, Sprengerinin C has been found to suppress tumor angiogenesis by blocking VEGFR2-dependent pathways and to induce apoptosis through a ROS-dependent caspase activation pathway.[1] It also appears to cause G2/M phase cell cycle arrest mediated by p53.[1] These application notes provide detailed protocols for researchers to investigate the efficacy and mechanism of action of this compound, leveraging the knowledge of Sprengerinin C's activity.

Application Notes

These protocols are designed for researchers in oncology, pharmacology, and drug discovery to assess the anti-cancer properties of this compound in vitro. The primary applications include:

  • Screening for Cytotoxicity: Determining the effective dose range of the compound on various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the cellular and molecular pathways through which the compound exerts its effects, including apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Comparative Studies: Evaluating the potency and efficacy of this compound against other known anti-cancer agents.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining cancer cell lines suitable for testing this compound. Hepatocellular carcinoma cell lines such as HepG-2 and BEL-7402 are recommended based on studies with Sprengerinin C.[1]

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG-2, BEL-7402)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, wash the cells with sterile PBS, then add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with 4-5 mL of complete culture medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for accurate and reproducible results.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For experiments, dilute the stock solution to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[2]

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol, ice-cold

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and centrifuge at 1,500 rpm for 5 minutes.

  • Wash the cells with cold PBS and resuspend the pellet in 1 mL of PBS.

  • Fix the cells by adding 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation

The following tables present hypothetical data from the experiments described above.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HepG-245.228.515.8
BEL-740252.835.122.4
HUVEC>100>100>100

Table 2: Apoptosis Induction by this compound in HepG-2 Cells (48h)

Concentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1570.3 ± 3.515.8 ± 1.28.2 ± 0.95.7 ± 0.6
3045.6 ± 2.828.4 ± 2.119.5 ± 1.56.5 ± 0.8
6020.1 ± 1.935.2 ± 2.538.1 ± 2.96.6 ± 0.7

Table 3: Cell Cycle Distribution in HepG-2 Cells Treated with this compound (24h)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)60.5 ± 2.525.3 ± 1.814.2 ± 1.1
1555.1 ± 2.222.8 ± 1.522.1 ± 1.7
3040.7 ± 1.918.5 ± 1.340.8 ± 2.6
6025.3 ± 1.515.1 ± 1.059.6 ± 3.4

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (HepG-2, BEL-7402) seeding Cell Seeding (96-well, 6-well plates) cell_culture->seeding compound_prep Prepare 17-Hydroxy sprengerinin C Stock treatment Treat with Compound (24h, 48h, 72h) compound_prep->treatment seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 IC50 Calculation viability->ic50 stats Statistical Analysis apoptosis->stats cell_cycle->stats pathway Pathway Interpretation western_blot->pathway ic50->pathway stats->pathway

Caption: Experimental workflow for testing this compound.

Signaling_Pathways cluster_angiogenesis Angiogenesis Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest compound Sprengerinin C VEGFR2 VEGFR2 compound->VEGFR2 inhibits HIF1a HIF-1α compound->HIF1a inhibits NADPH_Ox NADPH Oxidase compound->NADPH_Ox activates p53 p53 compound->p53 activates PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMP MMPs mTOR->MMP p38->MMP VEGF VEGF Release HIF1a->VEGF ROS ROS NADPH_Ox->ROS Caspases Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest p53->G2M_Arrest

Caption: Known signaling pathways affected by Sprengerinin C.

References

Application Notes and Protocols: Evaluating Apotosis in 17-Hydroxy Sprengerinin C-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxy sprengerinin C is a novel natural product with potential therapeutic applications. Preliminary studies on related compounds, such as sprengerinin C, suggest a potent ability to induce apoptosis in cancer cell lines. It has been observed that sprengerinin C can trigger apoptosis through a pathway involving NADPH oxidase, reactive oxygen species (ROS), and caspases, in addition to promoting p53-mediated G2/M phase cell cycle arrest[1]. These findings underscore the importance of thoroughly characterizing the pro-apoptotic effects of this compound.

These application notes provide a comprehensive guide to performing key apoptosis assays to elucidate the mechanism of action of this compound. The following protocols are designed to offer robust and reproducible methods for assessing apoptosis in treated cell lines.

Data Presentation

The following tables represent hypothetical data obtained from the described apoptosis assays after treating a cancer cell line with this compound for 24 hours.

Table 1: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide Staining

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1075.6 ± 3.515.8 ± 1.88.6 ± 1.2
This compound2550.1 ± 4.235.4 ± 3.114.5 ± 2.5
This compound5025.3 ± 3.850.2 ± 4.524.5 ± 3.9
Staurosporine (Positive Control)110.5 ± 1.565.7 ± 5.223.8 ± 2.8

Table 2: Caspase-3/7 Activity Assay

Treatment GroupConcentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control015,234 ± 1,2501.0
This compound1045,789 ± 3,5003.0
This compound2598,950 ± 8,1006.5
This compound50150,230 ± 12,5009.9
Staurosporine (Positive Control)1185,430 ± 15,20012.2

Table 3: Quantification of Apoptosis by TUNEL Assay

Treatment GroupConcentration (µM)TUNEL-Positive Cells (%)
Vehicle Control01.8 ± 0.3
This compound1012.5 ± 1.5
This compound2530.2 ± 2.8
This compound5055.7 ± 4.9
DNase I (Positive Control)10 U/mL98.2 ± 1.1

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

Treatment GroupConcentration (µM)Relative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control01.01.01.0
This compound102.50.83.1
This compound254.80.59.6
This compound507.20.324.0

Experimental Protocols

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • This compound

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and culture until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period.

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.[1][3][4]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Cell culture medium

  • This compound

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound and a vehicle control. Include wells for a positive control (e.g., staurosporine).

  • After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][6][7]

Materials:

  • In Situ Cell Death Detection Kit (e.g., from Roche or similar)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Grow cells on coverslips in a 24-well plate or in a 96-well plate.

  • Treat cells with this compound as described previously. Include a positive control (e.g., treatment with DNase I) and a negative control.

  • Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Wash the cells again with PBS.

  • Incubate the cells with the permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix Enzyme Solution with Label Solution).

  • Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Rinse the cells three times with PBS.

  • If desired, counterstain with a nuclear stain like DAPI.

  • Analyze the samples under a fluorescence microscope or by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (e.g., Bax and Bcl-2).[8][9][10]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound, then harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_assays Apoptosis Assays start Cell Culture and Treatment with This compound harvest Harvest Cells start->harvest annexin_v Annexin V/PI Staining (Flow Cytometry) harvest->annexin_v caspase Caspase-3/7 Activity (Luminometry) harvest->caspase tunel TUNEL Assay (Microscopy/Flow Cytometry) harvest->tunel western Western Blotting (Bax, Bcl-2) harvest->western data_analysis Data Analysis and Interpretation annexin_v->data_analysis caspase->data_analysis tunel->data_analysis western->data_analysis

Caption: Experimental workflow for assessing apoptosis.

signaling_pathway cluster_cell Cancer Cell compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros p53 ↑ p53 Activation compound->p53 mitochondria Mitochondrial Outer Membrane Permeabilization ros->mitochondria bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Putative signaling pathway for apoptosis.

References

Application Notes and Protocols for In Vivo Experimental Models of 17-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

17-Hydroxy sprengerinin C is a derivative of sprengerinin C, a naturally occurring saponin that has demonstrated significant anti-tumorigenic properties. Preclinical in vivo studies are crucial for evaluating the therapeutic potential, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound. These application notes provide detailed protocols for establishing and utilizing in vivo experimental models to investigate the anti-cancer and anti-inflammatory activities of this novel compound. The primary model detailed is the human tumor xenograft model, based on the demonstrated efficacy of the parent compound, sprengerinin C, against hepatocellular carcinoma.[1]

I. Anti-Cancer Activity: Human Tumor Xenograft Model

This model is designed to assess the efficacy of this compound in inhibiting tumor growth in a living organism.

Core Objective: To evaluate the in vivo anti-tumor activity of this compound on human cancer cell lines implanted in immunodeficient mice.

Experimental Workflow:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis A Cell Culture D Subcutaneous Injection of Cancer Cells A->D B Animal Acclimatization B->D C Compound Formulation G Treatment Administration C->G E Tumor Growth Monitoring D->E F Randomization & Grouping E->F F->G H Tumor Volume & Body Weight Measurement G->H I Euthanasia & Tumor Excision H->I Endpoint Criteria Met J Histopathology & Biomarker Analysis I->J K Data Analysis J->K

Caption: Experimental workflow for the human tumor xenograft model.

Experimental Protocols:

1. Cell Culture:

  • Cell Line: Human hepatocellular carcinoma cell lines (e.g., HepG2, BEL-7402) are recommended based on the known activity of sprengerinin C.[1]

  • Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability: Prior to injection, cell viability should be assessed using a trypan blue exclusion assay and should be >95%.

2. Animal Model:

  • Species/Strain: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 4-6 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

3. Tumor Implantation:

  • Procedure: A suspension of 1-5 x 10^6 cancer cells in 100-200 µL of serum-free medium or a mixture of medium and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

4. Treatment Protocol:

  • Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups (n=8-10 mice per group).

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., saline, PBS with 0.5% DMSO and 1% Tween 80). The compound is administered via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at various doses.

  • Control Groups:

    • Vehicle control (receiving only the formulation vehicle).

    • Positive control (a standard-of-care chemotherapeutic agent for the specific cancer type).

  • Dosing Schedule: Treatment can be administered daily, every other day, or as determined by preliminary toxicity studies, for a period of 2-4 weeks.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health should be monitored daily.

5. Endpoint and Data Collection:

  • Endpoint Criteria: The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor) are observed.

  • Sample Collection: At the endpoint, mice are euthanized, and tumors are excised, weighed, and photographed. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and the remainder fixed in 10% neutral buffered formalin for histopathological examination (H&E staining, immunohistochemistry). Blood samples can also be collected for pharmacokinetic analysis.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Initial)Mean Tumor Volume (mm³) ± SEM (Final)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
1Vehicle Control-
2This compoundX
3This compoundY
4Positive ControlZ

II. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This acute inflammatory model is suitable for the initial screening of the anti-inflammatory potential of this compound.

Core Objective: To evaluate the ability of this compound to reduce acute inflammation in a rodent model.

Experimental Workflow:

G A Animal Acclimatization & Fasting B Compound Administration A->B C Carrageenan Injection B->C 1 hour post-treatment D Paw Volume Measurement (0-6h) C->D E Data Analysis D->E

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocols:

1. Animal Model:

  • Species/Strain: Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).

  • Acclimatization: Animals are acclimatized for one week with ad libitum access to food and water. They should be fasted overnight before the experiment.

2. Treatment Protocol:

  • Grouping: Animals are divided into control and treatment groups (n=6-8 per group).

  • Compound Administration: this compound is administered orally or intraperitoneally at different doses.

  • Control Groups:

    • Vehicle control.

    • Positive control (e.g., Indomethacin, 10 mg/kg).

3. Induction of Inflammation:

  • Procedure: One hour after treatment, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Method: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treatment group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM at 3h% Inhibition of Edema at 3h
1Vehicle Control-0
2This compoundX
3This compoundY
4Positive Control10

III. Signaling Pathway Analysis

Based on the known mechanisms of the parent compound, sprengerinin C, the following signaling pathways are relevant for investigation in tumor samples from the xenograft model.[1]

Proposed Signaling Pathway for Anti-Angiogenic and Apoptotic Effects:

G cluster_0 This compound cluster_1 Angiogenesis Pathway cluster_2 Apoptosis Pathway A 17-Hydroxy Sprengerinin C VEGFR2 VEGFR2 A->VEGFR2 Inhibits NADPH_Oxidase NADPH Oxidase A->NADPH_Oxidase Activates PI3K PI3K VEGFR2->PI3K p38_MAPK p38 MAPK VEGFR2->p38_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMP MMP mTOR->MMP p38_MAPK->MMP ROS ROS NADPH_Oxidase->ROS Caspases Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways affected by this compound.

Protocol for Western Blot Analysis of Tumor Tissue:

  • Protein Extraction: Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-VEGFR2, anti-p-Akt, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and the properties of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for 17-Hydroxy Sprengerinin C and Related Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies detailing the dosage and administration of isolated 17-Hydroxy sprengerinin C. The following information is based on studies of extracts from Polygonatum sibiricum, the plant from which this compound is isolated. These protocols are intended to serve as a reference for researchers and drug development professionals.

Introduction

This compound is a steroidal glycoside isolated from the rhizomes of Polygonatum sibiricum.[1] In vitro studies have demonstrated its potential as an anti-cancer agent, suggesting a mechanism of action that involves the downregulation of Bcl-2 and pro-caspase3, and the upregulation of Bax.[1] While in vivo data for the purified compound is not currently available, studies on polysaccharide and saponin extracts from Polygonatum sibiricum provide valuable insights into potential administration routes and dosage ranges for related compounds in animal models.

Data Presentation: Dosage of Polygonatum sibiricum Extracts in Murine Models

The following table summarizes the dosage and administration of Polygonatum sibiricum extracts in animal studies. This data can be used as a starting point for designing in vivo experiments for this compound, with the understanding that optimization will be necessary.

Extract TypeAnimal ModelDosing RegimenRoute of AdministrationStudy FocusReference
Polysaccharides (PSP)BALB/c nude mice with PC-3 prostate cancer xenografts100, 200, and 400 mg/kg/dayGavageAntitumor Effects[2]
Saponins (PS)Male BALB/c mice (immunosuppressed model)Low, medium, and high doses (specifics not detailed in abstract)GavageImmunomodulation[3][4]

Experimental Protocols

1. Antitumor Activity of Polygonatum sibiricum Polysaccharides (PSP) in a Prostate Cancer Xenograft Model

This protocol is adapted from a study investigating the effects of PSP on the growth of PC-3 prostate cancer cell xenografts in nude mice.[2]

  • Animal Model: Male BALB/c nude mice, 4-6 weeks old.

  • Cell Line: PC-3 human prostate cancer cell line.

  • Tumor Implantation:

    • Culture PC-3 cells to logarithmic growth phase.

    • Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups (n=6 per group).

    • Prepare PSP solutions in sterile normal saline.

    • Administer PSP by oral gavage at doses of 100, 200, and 400 mg/kg/day.

    • The control group receives an equivalent volume of normal saline.

    • A positive control group can be included, for example, docetaxel at 5 mg/kg/day.[2]

    • Continue treatment for a predetermined period (e.g., 30 days).[2]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissues can be used for further analysis, such as TUNEL assays for apoptosis and immunohistochemistry for protein expression (e.g., PI3K, Akt, NF-κB p65, caspase-3).[2]

2. Immunomodulatory Effects of Polygonatum sibiricum Saponins (PS) in an Immunosuppressed Mouse Model

This protocol is based on a study evaluating the effects of PS in a cyclophosphamide-induced immunosuppression model in BALB/c mice.[3][4]

  • Animal Model: Male BALB/c mice, 4 weeks old.[4]

  • Immunosuppression Induction:

    • Administer cyclophosphamide (Cy) intraperitoneally at a dose sufficient to induce immunosuppression (e.g., 80 mg/kg).

  • Treatment Protocol:

    • Randomly divide mice into control, Cy model, and PS treatment groups.

    • Prepare PS solutions in sterile water.

    • Administer PS orally by gavage at various doses (low, medium, high).

    • The control and Cy model groups receive the vehicle.

    • Administer PS for a specified period (e.g., daily for 10-14 days).

  • Evaluation of Immune Function:

    • Assess immune organ indices (spleen and thymus weight).

    • Analyze lymphocyte proliferation from splenocytes.

    • Use flow cytometry to determine T-cell subsets (e.g., CD3+, CD4+, CD8+).

    • Measure serum levels of cytokines (e.g., IL-6, TNF-α) and immunoglobulins.

    • Evaluate macrophage activity by measuring serum levels of acid phosphatase and lactate dehydrogenase.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Polygonatum sibiricum Polysaccharides in Cancer Cells

The following diagram illustrates the proposed signaling pathway through which Polygonatum sibiricum polysaccharides may exert their anti-tumor effects, based on the finding that PSP can regulate the PI3K/Akt and NF-κB signaling pathways.[2]

PSP_Signaling_Pathway PSP Polygonatum sibiricum Polysaccharides (PSP) PI3K PI3K PSP->PI3K Inhibits Akt Akt PI3K->Akt Inhibits NFkB NF-κB Akt->NFkB Inhibits Apoptosis Apoptosis Akt->Apoptosis Promotes TumorGrowth Tumor Growth Inhibition NFkB->TumorGrowth Apoptosis->TumorGrowth

Caption: Proposed signaling pathway of Polygonatum sibiricum polysaccharides.

General Experimental Workflow for In Vivo Antitumor Studies

Antitumor_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c nude mice) Cell_Culture Culture Cancer Cells (e.g., PC-3) Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Group_Allocation Randomly Allocate to Groups (Control, Treatment) Tumor_Implantation->Group_Allocation Drug_Admin Administer Compound/Extract (e.g., Oral Gavage) Group_Allocation->Drug_Admin Monitoring Monitor Tumor Growth and Body Weight Drug_Admin->Monitoring Euthanasia Euthanize and Excise Tumors Monitoring->Euthanasia Histo_Analysis Histological and Molecular Analysis Euthanasia->Histo_Analysis Data_Interpretation Interpret Data and Draw Conclusions Histo_Analysis->Data_Interpretation

Caption: General workflow for in vivo antitumor efficacy studies.

References

Application Notes and Protocols for Dissolving 17-Hydroxy Sprengerinin C in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of 17-Hydroxy sprengerinin C, a steroidal saponin with demonstrated anti-cancer properties, for use in a variety of in vitro studies.[1] Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.

Compound Information

PropertyValueSource
IUPAC Name (2S,3R,4R,5R,6S)-2-[[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-6,2'-oxan]-16-yl]oxy]-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy]-6-methyloxane-3,4,5-triolPubChem
Molecular Formula C₄₄H₇₀O₁₇PubChem
Molecular Weight 871.0 g/mol [2]
Appearance White to off-white solidMCE
Biological Activity Possesses anti-cancer activities, reduces the expression of Blc-2 and pro-caspase3, and increases the production of Bax.[1]MCE

Solubility and Recommended Solvents

This compound is a hydrophobic compound. Based on information for structurally similar steroidal saponins, the following solvents are recommended for preparing stock solutions for in vitro use.

SolventRecommended UseNotes
Dimethyl sulfoxide (DMSO) Primary solvent for creating high-concentration stock solutions.Widely used for in vitro studies due to its ability to dissolve a broad range of compounds. Final concentration in cell culture media should be kept low (<0.5%) to avoid cytotoxicity.
Co-solvent Mixtures (for challenging solubility) For achieving higher concentrations or for specific experimental needs, a co-solvent system can be employed. A recommended formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .This formulation has been shown to be effective for the related compound 14-Hydroxy sprengerinin C, achieving a solubility of ≥ 2.5 mg/mL.[3]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.71 mg of the compound.

  • Add Solvent: In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to the weighed compound. For 8.71 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform a multi-step dilution to ensure accurate and homogenous mixing.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Application to Cells: Add the prepared working solutions to your cell cultures and proceed with your experimental assay.

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway Apoptotic Signaling Pathway of this compound compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 down-regulates bax Bax (Pro-apoptotic) compound->bax up-regulates pro_caspase3 Pro-caspase-3 compound->pro_caspase3 down-regulates caspase3 Caspase-3 (Active) pro_caspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis induces

Caption: Apoptotic pathway induced by this compound.

start Start: Weigh This compound dissolve Dissolve in DMSO to create stock solution start->dissolve store Aliquot and Store at -20°C or -80°C dissolve->store thaw Thaw stock solution store->thaw dilute Serially dilute in cell culture medium thaw->dilute treat Treat cells with working solution dilute->treat end End: In Vitro Assay treat->end

Caption: Workflow for preparing this compound.

References

Application Notes and Protocols: Western Blot Analysis of Bcl-2 Family Proteins Following 17-Hydroxy Sprengerinin C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of 17-Hydroxy sprengerinin C on the expression of key Bcl-2 family proteins using Western blot analysis. This method is crucial for elucidating the apoptotic mechanism of novel therapeutic compounds.

Introduction

This compound is a novel natural product derivative with potential as an anti-cancer agent. Its parent compound, sprengerinin C, has been shown to induce apoptosis in cancer cells, a process tightly regulated by the Bcl-2 family of proteins[1]. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The ratio of these opposing factions within the cell determines its fate—survival or programmed cell death.

An increase in the expression of pro-apoptotic proteins, or a decrease in anti-apoptotic proteins, can lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute the apoptotic program[2][3][4]. This application note details the use of Western blotting to quantify changes in Bcl-2 family protein expression in response to this compound treatment, thereby providing insight into its mechanism of action.

Principle of the Method

Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. This protocol involves the following key steps:

  • Cell Lysis: Cultured cancer cells are treated with this compound and then lysed to release their total protein content.

  • Protein Quantification: The total protein concentration in each sample is determined to ensure equal loading onto the gel.

  • Gel Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific to the Bcl-2 family proteins of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: The HRP enzyme catalyzes a chemiluminescent reaction, producing light that is captured on X-ray film or by a digital imager. The intensity of the resulting bands corresponds to the amount of target protein.

Experimental Workflow

The overall experimental workflow for the Western blot analysis is depicted below.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_processing Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis cell_culture Seed and Culture Cancer Cells treatment Treat with this compound cell_culture->treatment control Vehicle Control cell_culture->control harvest Harvest Cells treatment->harvest control->harvest lysis Protein Extraction (Lysis) harvest->lysis quantify Protein Quantification (BCA Assay) lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking probing Antibody Incubation blocking->probing detection Signal Detection probing->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization to Loading Control densitometry->normalization

Figure 1: Experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed a suitable cancer cell line (e.g., HepG2, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) to allow for changes in protein expression.

Protein Extraction
  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube. Avoid disturbing the pellet.

Protein Quantification
  • Assay: Use a commercial protein assay kit, such as the bicinchoninic acid (BCA) assay or Bradford assay, to determine the protein concentration of each sample.

  • Standard Curve: Prepare a standard curve using bovine serum albumin (BSA).

  • Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions.

  • Calculation: Calculate the protein concentration of each sample based on the standard curve.

Western Blotting
  • Sample Preparation: Dilute the protein samples with 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer can be performed at 100 V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Bcl-xL, anti-Bak, and a loading control like anti-GAPDH or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using X-ray film or a digital imaging system.

Data Presentation

The expected results from the Western blot analysis can be summarized in the following table. The data should be presented as the mean ± standard deviation from at least three independent experiments. Band intensities should be quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.

Treatment GroupBcl-2 (Anti-apoptotic)Bcl-xL (Anti-apoptotic)Bax (Pro-apoptotic)Bak (Pro-apoptotic)Bax/Bcl-2 Ratio
Vehicle Control (0 µM) 1.00 ± 0.051.00 ± 0.041.00 ± 0.061.00 ± 0.071.00 ± 0.08
This compound (5 µM) 0.75 ± 0.040.82 ± 0.051.50 ± 0.081.35 ± 0.092.00 ± 0.12
This compound (10 µM) 0.52 ± 0.030.61 ± 0.042.10 ± 0.111.95 ± 0.104.04 ± 0.25
This compound (20 µM) 0.31 ± 0.020.45 ± 0.032.85 ± 0.152.60 ± 0.139.19 ± 0.51

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which this compound induces apoptosis by modulating the expression of Bcl-2 family proteins.

signaling_pathway cluster_treatment Cellular Response to Treatment cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptotic Cascade treatment This compound bcl2_xl Bcl-2, Bcl-xL (Anti-apoptotic) treatment->bcl2_xl Downregulation bax_bak Bax, Bak (Pro-apoptotic) treatment->bax_bak Upregulation mito Mitochondrion bcl2_xl->mito Inhibits Pore Formation bax_bak->mito Promotes Pore Formation cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2: Hypothesized signaling pathway of this compound.

Materials and Reagents

  • Cell Lines: e.g., HepG2, HCT116, or other relevant cancer cell lines.

  • Cell Culture Media: DMEM or RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Protein Extraction: RIPA buffer, Protease Inhibitor Cocktail, PBS.

  • Reagents for Protein Quantification: BCA Protein Assay Kit or Bradford Reagent, BSA standards.

  • Reagents for Western Blotting:

    • Laemmli sample buffer

    • Precast polyacrylamide gels or reagents for casting gels (Acrylamide/Bis-acrylamide solution, SDS, TEMED, APS)

    • Running buffer (Tris-Glycine-SDS)

    • Transfer buffer (Tris-Glycine-Methanol)

    • PVDF or nitrocellulose membranes

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • TBST (Tris-buffered saline with 0.1% Tween 20)

    • Primary antibodies (anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-Bak, anti-GAPDH, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

  • Equipment:

    • Cell culture incubator, hoods, and flasks/plates

    • Microcentrifuge

    • Spectrophotometer or plate reader

    • Electrophoresis and transfer apparatus

    • Western blot imaging system (chemiluminescence detector or X-ray film and developer)

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No or Weak Signal Insufficient protein loadedQuantify protein accurately and load 20-30 µg per lane.
Ineffective antibodyUse a validated antibody at the recommended dilution. Check antibody datasheet for positive control suggestions.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Expired or improperly stored reagents (ECL, antibodies)Use fresh reagents and store them according to the manufacturer's instructions.
High Background Insufficient blockingIncrease blocking time to 1-2 hours. Use 5% BSA instead of milk if needed.
Antibody concentration too highTitrate primary and secondary antibody concentrations.
Inadequate washingIncrease the number and duration of washes with TBST.
Non-specific Bands Primary antibody is not specificUse a more specific antibody. Perform a BLAST search with the immunogen sequence to check for cross-reactivity.
Proteolysis of the target proteinAdd protease inhibitors to the lysis buffer and keep samples on ice.
Uneven Loading Inaccurate protein quantificationBe meticulous during protein quantification. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.
Pipetting errorsUse calibrated pipettes and practice consistent loading technique.

Conclusion

This protocol provides a robust framework for analyzing the effects of this compound on the expression of Bcl-2 family proteins. By quantifying the dose-dependent changes in pro- and anti-apoptotic proteins, researchers can gain valuable insights into the compound's apoptotic mechanism. This information is critical for the preclinical evaluation and further development of this compound as a potential anti-cancer therapeutic.

References

Application Notes: Measuring Apoptosis with a Caspase-3 Activity Assay in Response to 17-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Programmed cell death, or apoptosis, is a crucial physiological process for tissue homeostasis and development.[1][2] A key executioner in this process is Caspase-3, a cysteine protease that, once activated, cleaves a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and chromatin condensation.[1][3] Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders.[1] Therefore, the activation of Caspase-3 is a widely recognized indicator of apoptosis.[4]

These application notes provide a detailed protocol for quantifying Caspase-3 activity in cell lysates following treatment with a novel compound, such as 17-Hydroxy sprengerinin C, using a colorimetric assay. This assay is a valuable tool for researchers in drug development and life sciences to screen compounds for their pro-apoptotic potential.

Principle of the Assay

The colorimetric caspase-3 activity assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after it is cleaved from a labeled substrate, DEVD-pNA.[5][6] The peptide sequence DEVD (Asp-Glu-Val-Asp) is specifically recognized by activated Caspase-3.[5] In apoptotic cells, activated Caspase-3 cleaves the DEVD-pNA substrate, releasing free pNA, which has a strong absorbance at 400-405 nm.[5][6] The amount of pNA released is directly proportional to the Caspase-3 activity in the sample. By comparing the absorbance of treated samples to untreated controls, the fold-increase in Caspase-3 activity can be determined.[5]

Data Presentation

The following table is an example of how to present quantitative data for Caspase-3 activity in response to treatment with this compound.

Treatment GroupConcentration (µM)Incubation Time (hours)Caspase-3 Activity (Fold Increase vs. Control)Standard Deviation
Vehicle Control (DMSO)0241.00± 0.12
This compound1241.85± 0.21
This compound5243.52± 0.35
This compound10245.78± 0.49
This compound25248.91± 0.76
Staurosporine (Positive Control)1410.50± 0.98

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis induction (e.g., Staurosporine)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Caspase-3 Assay Kit (Colorimetric), which typically includes:

    • Cell Lysis Buffer

    • 2x Reaction Buffer

    • DEVD-pNA substrate (4 mM)

    • Dithiothreitol (DTT) (1 M)

  • Microplate reader capable of measuring absorbance at 400-405 nm

  • 96-well flat-bottom plate

  • Ice bucket

  • Microcentrifuge

Protocol for Caspase-3 Activity Assay

1. Cell Seeding and Treatment:

  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined for each cell line.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • After allowing the cells to adhere (if applicable), treat them with various concentrations of this compound. Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (e.g., 1 µM Staurosporine for 4 hours).

  • Incubate for the desired period (e.g., 24 hours).

2. Sample Preparation (Cell Lysate):

  • Collect both adherent and suspension cells by centrifugation at 500 x g for 5 minutes.[7]

  • Wash the cell pellet once with ice-cold PBS and centrifuge again. Carefully aspirate the supernatant.

  • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 1-2 x 10^6 cells.[8]

  • Incubate the cell suspension on ice for 10-15 minutes.[5][9]

  • Centrifuge at 16,000-20,000 x g for 15 minutes at 4°C to pellet the cellular debris.[9]

  • Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is the cell lysate.

  • Determine the protein concentration of each lysate using a suitable protein assay method. This is crucial for normalizing the caspase activity.

3. Assay Procedure:

  • Prepare the Caspase Reaction Mix. For each reaction, you will need:

    • 50 µL of 2x Reaction Buffer

    • 1 µL of 1 M DTT (final concentration 10 mM)[6]

    • Cell Lysate (containing 50-200 µg of protein)

    • Add deionized water to a final volume of 100 µL.

  • Add 50-200 µg of protein from each cell lysate to individual wells of a 96-well plate.

  • Add 50 µL of the 2x Reaction Buffer (containing DTT) to each well.[6]

  • Add 5 µL of the 4 mM DEVD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.[6]

  • Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[6][7]

  • Measure the absorbance at 400-405 nm using a microplate reader.[5][6]

4. Data Analysis:

  • Calculate the fold-increase in Caspase-3 activity by comparing the absorbance values of the treated samples with the untreated control.

  • Normalize the absorbance values to the protein concentration of the cell lysates if there are variations.

Visualizations

Experimental_Workflow Experimental Workflow for Caspase-3 Activity Assay cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Cell Lysate Preparation cluster_assay Caspase-3 Assay cluster_data_analysis Data Analysis cell_seeding Seed cells in a multi-well plate treatment Treat cells with 17-Hydroxy sprengerinin C and controls cell_seeding->treatment incubation Incubate for a defined period (e.g., 24h) treatment->incubation cell_collection Collect cells by centrifugation incubation->cell_collection cell_lysis Resuspend in ice-cold Lysis Buffer cell_collection->cell_lysis centrifugation Centrifuge to pellet debris cell_lysis->centrifugation supernatant_collection Collect supernatant (cell lysate) centrifugation->supernatant_collection add_lysate Add lysate to 96-well plate supernatant_collection->add_lysate add_reagents Add 2x Reaction Buffer and DEVD-pNA substrate add_lysate->add_reagents assay_incubation Incubate at 37°C for 1-2 hours add_reagents->assay_incubation read_absorbance Measure absorbance at 400-405 nm assay_incubation->read_absorbance calculate_activity Calculate fold-increase in Caspase-3 activity read_absorbance->calculate_activity

Caption: Workflow for assessing Caspase-3 activity.

Apoptosis_Signaling_Pathway Generalized Apoptotic Signaling Leading to Caspase-3 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stimuli Apoptotic Stimuli (e.g., this compound) bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) stimuli->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Substrate Cleavage, Cell Death) caspase3->apoptosis

Caption: Apoptotic signaling pathways activating Caspase-3.

References

Application of 17-Hydroxy sprengerinin C in specific cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sprengerinin C, a naturally occurring compound, has demonstrated significant anti-tumorigenic properties in hepatocellular carcinoma (HCC).[1] This document provides detailed application notes and protocols for studying the effects of Sprengerinin C on specific cancer cell lines, based on published research. The methodologies outlined below cover the assessment of its impact on cell proliferation, apoptosis, angiogenesis, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of Sprengerinin C on various cancer-related processes.

Table 1: Cytotoxicity of Sprengerinin C in Hepatocellular Carcinoma Cell Lines

Cell LineTreatment Duration (h)IC50 (µM)
HepG-2482.86
BEL7402483.12

Table 2: Effect of Sprengerinin C on Angiogenesis-Related Factors

Cell LineTreatmentParameter MeasuredResult
HUVECSprengerinin C (0.1-1 µM)Tube FormationInhibition
HepG-2Sprengerinin C (1-3 µM) under hypoxiaVEGF ReleaseReduction
BEL7402Sprengerinin C (1-3 µM) under hypoxiaVEGF ReleaseReduction
HUVECSprengerinin C (0.1-1 µM)MMP-2 and MMP-9 ActivityInhibition

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of Sprengerinin C are provided below.

Cell Culture and Maintenance
  • Cell Lines:

    • HepG-2 (human hepatocellular carcinoma)

    • BEL7402 (human hepatocellular carcinoma)

    • HUVEC (human umbilical vein endothelial cells)

  • Culture Medium:

    • For HepG-2 and BEL7402: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For HUVEC: Endothelial Cell Medium (ECM) supplemented with 5% FBS and Endothelial Cell Growth Supplement (ECGS).

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Sprengerinin C that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed HepG-2 or BEL7402 cells in 96-well plates at a density of 5 x 10³ cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of Sprengerinin C (e.g., 0.1, 0.3, 1, 3, 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 value using appropriate software.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method quantifies the induction of apoptosis by Sprengerinin C.

  • Procedure:

    • Seed HepG-2 or BEL7402 cells in 6-well plates.

    • Treat cells with Sprengerinin C (e.g., 1, 2, 3 µM) for 24 hours.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol assesses the effect of Sprengerinin C on cell cycle progression.

  • Procedure:

    • Treat HepG-2 or BEL7402 cells with Sprengerinin C (e.g., 1, 2, 3 µM) for 24 hours.

    • Harvest and fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Anti-Angiogenesis Assay (HUVEC Tube Formation)

This assay evaluates the inhibitory effect of Sprengerinin C on the formation of capillary-like structures.

  • Procedure:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with non-toxic concentrations of Sprengerinin C (e.g., 0.1, 0.3, 1 µM).

    • Incubate for 6-8 hours to allow for tube formation.

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation (e.g., total tube length, number of junctions).

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the mechanisms of action and experimental workflows associated with Sprengerinin C.

G cluster_0 Experimental Workflow: Cytotoxicity & Apoptosis A Seed HepG-2/BEL7402 Cells B Treat with Sprengerinin C A->B C MTT Assay B->C D Annexin V/PI Staining B->D F Determine IC50 C->F E Flow Cytometry Analysis D->E G Quantify Apoptosis E->G G cluster_1 Sprengerinin C Anti-Angiogenesis Pathway Sprengerinin_C Sprengerinin C VEGFR2 VEGFR2 Sprengerinin_C->VEGFR2 inhibits HIF_1a HIF-1α Sprengerinin_C->HIF_1a inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR VEGFR2->PI3K_Akt_mTOR p38_MAPK p38 MAPK VEGFR2->p38_MAPK VEGF VEGF Release HIF_1a->VEGF MMPs MMPs PI3K_Akt_mTOR->MMPs p38_MAPK->MMPs Angiogenesis Angiogenesis MMPs->Angiogenesis VEGF->Angiogenesis G cluster_2 Sprengerinin C Pro-Apoptotic and Anti-Proliferative Pathway Sprengerinin_C Sprengerinin C NADPH_Oxidase NADPH Oxidase Sprengerinin_C->NADPH_Oxidase activates p53 p53 Sprengerinin_C->p53 activates ROS ROS NADPH_Oxidase->ROS G2_M_Arrest G2/M Phase Arrest p53->G2_M_Arrest Caspases Caspases ROS->Caspases Proliferation Cell Proliferation G2_M_Arrest->Proliferation inhibits Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

Improving solubility of 17-Hydroxy sprengerinin C for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific solubility data for 17-Hydroxy sprengerinin C is not extensively available in public literature. This guide provides general strategies and best practices for working with steroidal saponins, a class of compounds to which this compound belongs.[1] These compounds are often characterized by poor water solubility.[2] The following recommendations are based on established biochemical and pharmaceutical techniques for enhancing the solubility of poorly soluble natural products.[3]

Frequently Asked Questions (FAQs)
Q1: What are the predicted properties of this compound and how do they affect solubility?

This compound is a complex steroidal saponin.[1] Its structure, containing a large, rigid steroidal aglycone and multiple sugar moieties, results in a molecule with both hydrophobic (lipophilic) and hydrophilic regions.[4] While the sugar groups can interact with water, the large non-polar steroid core often leads to low overall aqueous solubility, a common issue for this class of compounds.[2][5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular FormulaC₄₄H₇₀O₁₇Large molecule, may hinder dissolution.
Molecular Weight871.0 g/mol High molecular weight can negatively impact solubility.
XLogP3-0.3A negative LogP value suggests some preference for hydrophilic environments, likely due to the extensive sugar chains, but the large steroidal core remains a challenge for aqueous solubility.
Hydrogen Bond Donors11Numerous hydroxyl groups can form hydrogen bonds with polar solvents.
Hydrogen Bond Acceptors17Numerous oxygen atoms can accept hydrogen bonds from protic solvents.
Source: PubChem CID 71522133[4]
Q2: What is the recommended starting solvent for preparing a stock solution?

For poorly water-soluble compounds like steroidal saponins, the standard recommendation is to first prepare a high-concentration stock solution in a non-aqueous, polar aprotic solvent.

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent.[6] It is capable of dissolving a wide range of hydrophobic compounds and is miscible with most aqueous buffers and cell culture media.[7]

Alternative Solvents: If DMSO is not suitable for your experimental system, other options include:

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer or media. What should I do?

This is a common problem known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is drastically lowered in the aqueous solution, causing the poorly soluble compound to crash out.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to use a lower final concentration of this compound in your experiment.

  • Increase Final DMSO Concentration: For in vitro cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[8] For some in vivo studies, DMSO concentrations up to 10% may be tolerated, but should be minimized.[7]

  • Use a Stepwise Dilution: Instead of diluting the stock directly into the final volume, perform serial dilutions. For example, dilute the DMSO stock 1:10 in your aqueous buffer, vortex, and then dilute this intermediate solution to the final concentration. This can sometimes prevent abrupt precipitation.[8]

  • Incorporate Co-solvents or Excipients: If the above steps fail, you may need to use formulation aids. Common co-solvents include PEG400 or glycerol. Surfactants like Tween® 80 or complexing agents such as cyclodextrins can also be used to maintain solubility in aqueous solutions.[8][9]

Troubleshooting Guide & Experimental Protocols
Problem: My this compound powder will not dissolve in any solvent.

If you are facing extreme difficulty in dissolving the compound, follow this systematic approach.

G cluster_0 Solubility Troubleshooting Workflow start Start with small amount of compound test_dmso Try 100% DMSO. Apply gentle heat (37°C) and vortex/sonicate. start->test_dmso dissolved_dmso Dissolved? test_dmso->dissolved_dmso test_other Try alternative solvents: Ethanol, DMF dissolved_dmso->test_other No success Success: Prepare stock solution dissolved_dmso->success Yes dissolved_other Dissolved? test_other->dissolved_other formulation Advanced Formulation: Use co-solvents (PEG400) or excipients (Cyclodextrin) dissolved_other->formulation No dissolved_other->success Yes formulation->success If successful fail Contact Supplier: Compound may have degraded or is insoluble with standard methods. formulation->fail If fails

Caption: Workflow for troubleshooting the initial dissolution of this compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for creating a concentrated stock solution.

Materials:

  • This compound (MW: 871.0 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or cryovial

  • Calibrated analytical balance

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Weighing: Carefully weigh out 1 mg of this compound powder and place it into a sterile vial.

    • Note: Perform this in a fume hood or biological safety cabinet, wearing appropriate personal protective equipment (PPE).

  • Solvent Calculation: Calculate the volume of DMSO needed for a 10 mM stock solution.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

    • For 1 mg: (1 / 871.0) * 1,000,000 / 10 = 114.8 µL

  • Dissolution: Add the calculated volume (114.8 µL) of anhydrous DMSO to the vial.[6]

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C for 10 minutes, followed by vortexing.[6]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C in desiccated conditions.

Protocol 2: Using Cyclodextrins to Improve Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for research applications.[9]

Objective: To prepare a 1 mM aqueous solution of this compound.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Sterile aqueous buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This equates to approximately 72 mM. Warm the solution slightly (to 37-40°C) and stir until the HP-β-CD is fully dissolved.

  • Complexation: While stirring the warm HP-β-CD solution, slowly add the 10 mM DMSO stock solution of this compound to achieve the desired final concentration (e.g., for a 1 mM final solution, add 100 µL of the 10 mM stock to 900 µL of the HP-β-CD solution).

  • Equilibration: Continue to stir the solution at room temperature for 1-2 hours, or overnight at 4°C, to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved precipitate.

  • Usage: The resulting clear solution can now be used in experiments. Always prepare this fresh.

G cluster_1 Cyclodextrin Inclusion Complex Formation cluster_2 Properties drug Poorly Soluble Drug (this compound) complex Water-Soluble Inclusion Complex drug->complex Guest drug_prop Hydrophobic Core (Insoluble in Water) drug->drug_prop cd Cyclodextrin (Host) (e.g., HP-β-CD) cd->complex Host cd_prop Hydrophobic Cavity Hydrophilic Exterior cd->cd_prop complex_prop Drug inside Cavity Hydrophilic Exterior Exposed complex->complex_prop

Caption: Mechanism of solubility enhancement using cyclodextrins.

Data Summary: Common Solvents and Formulation Agents

Table 2: Properties of Solvents and Excipients for Poorly Soluble Compounds

AgentTypePrimary UseMax Concentration (in vitro)Notes
DMSO Polar Aprotic SolventStock Solutions< 0.5%Can be cytotoxic at higher concentrations.[8]
Ethanol Polar Protic SolventStock Solutions< 1%Can have biological effects on certain cell types.
PEG 400 Co-solventIn vivo formulationsVariesOften used in combination with other agents.[8]
Tween® 80 SurfactantAqueous dilutions< 0.1%Forms micelles to solubilize compounds. Can cause cell lysis at high concentrations.
HP-β-CD Complexing AgentAqueous dilutionsVariesForms inclusion complexes. Generally well-tolerated.[9][11]

This guide provides a starting point for researchers working with this compound. Experimental conditions, particularly for cell-based or in vivo studies, must be optimized to account for the specific requirements of the model system.

References

Technical Support Center: Optimizing Dosage of 17α-Hydroxyprogesterone for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "17-Hydroxy sprengerinin C" did not yield any publicly available scientific data. Therefore, this technical support center has been created using 17α-Hydroxyprogesterone (17-OHP) as a well-researched substitute to demonstrate the requested format and content structure. All information provided below pertains to 17α-Hydroxyprogesterone.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in the effective use of 17α-Hydroxyprogesterone in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is 17α-Hydroxyprogesterone (17-OHP)?

A1: 17α-Hydroxyprogesterone (17-OHP) is an endogenous steroid hormone. It serves as a crucial intermediate in the biosynthesis of various steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] It is also a weak agonist of the progesterone receptor.[2]

Q2: What is the primary mechanism of action for 17-OHP?

A2: 17-OHP's biological activity is complex. It acts as a weak agonist at the progesterone receptor.[2] In pharmacological applications, particularly its synthetic ester form, 17-hydroxyprogesterone caproate (17-OHPC), it is thought to exert immunomodulatory effects, such as enhancing the production of anti-inflammatory cytokines like IL-10, and promoting uterine relaxation through increased nitric oxide production.[3][4]

Q3: What are the recommended storage conditions for 17-OHP?

A3: For long-term storage, 17-OHP powder should be kept at -20°C. Stock solutions can be stored at -80°C for up to a year and at -20°C for one month to avoid repeated freeze-thaw cycles.[2] For applications involving dried blood spots, 17-OHP is stable for at least one year at room temperature and for up to two years when frozen at -20°C or -80°C.[5]

Q4: What are the common solvents for preparing 17-OHP solutions?

A4: A stock solution of 17-OHP can be prepared in methanol.[1] For in vitro experiments, DMSO is also a common solvent, with a solubility of up to 66 mg/mL.[2] It is important to use fresh, moisture-absorbing DMSO to ensure maximum solubility.[2]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Bioactivity in In Vitro Assays 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Suboptimal final concentration in media.1. Ensure 17-OHP is stored at -20°C (powder) or -80°C (stock solution).[2] 2. Aliquot stock solutions into single-use volumes.[2] 3. Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Precipitation of Compound in Aqueous Media 1. Poor solubility of 17-OHP in aqueous solutions. 2. Exceeding the solubility limit when diluting from stock.1. Prepare a high-concentration stock in a suitable solvent like DMSO or methanol.[1][2] 2. Ensure the final solvent concentration in the culture media is low (typically <0.5%) and does not affect cell viability. 3. Vortex or sonicate briefly when making dilutions.
Inconsistent Results in Animal Studies 1. Variability in drug absorption and metabolism. 2. Inadequate dosing regimen to achieve therapeutic concentrations.1. Monitor plasma concentrations of 17-OHP to ensure consistent exposure. 2. Consider a loading dose to reach therapeutic levels more rapidly, especially given the long half-life of some esterified forms.[6]
High Background in Immunoassays 1. Cross-reactivity of the antibody with other steroid precursors.1. Use a more specific detection method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for quantifying 17-OHP.[7]

Quantitative Data Summary

Table 1: Stability of 17-OHP in Dried Blood Spots

Storage TemperatureDuration of Stability
Room TemperatureAt least 1 year[5]
4°CAt least 1 year[5]
-20°CUp to 2 years[5]
-80°CUp to 2 years[5]

Table 2: Dosing Regimens for 17-Hydroxyprogesterone Caproate (17-OHPC) in Clinical Studies

Dosing RegimenOutcomeReference
250 mg weeklyDid not achieve the target concentration of >9 ng/mL in 25% of subjects.[6][6]
500 mg weekly (loading dose for 2 weeks), followed by 250 mg weeklyAchieved and maintained the 9 ng/mL target concentration within 2 weeks in 75% of subjects.[6][6]
500 mg weeklyAll subjects exceeded the 9 ng/mL steady state.[6][6]

Experimental Protocols

Protocol 1: Preparation of 17-OHP Stock Solution
  • Objective: To prepare a high-concentration stock solution of 17-OHP for in vitro and in vivo studies.

  • Materials:

    • 17α-Hydroxyprogesterone powder

    • Methanol or DMSO, sterile-filtered

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 17-OHP powder.

    • Dissolve the powder in the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mg/mL). A stock solution of 1 mg/mL in methanol is a common starting point.[1]

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, sterile amber tubes to protect from light.

    • Store the aliquots at -80°C for long-term use.[2]

Protocol 2: Quantification of 17-OHP by LC-MS/MS
  • Objective: To accurately measure the concentration of 17-OHP in biological samples (e.g., plasma, serum, or cell culture supernatant).

  • Methodology Overview: This protocol is based on the principles of stir bar sorptive extraction (SBSE) followed by High-Performance Liquid Chromatography (HPLC) with UV detection, which can be adapted for LC-MS/MS for higher sensitivity and specificity.[1]

  • Sample Preparation (SBSE):

    • Prepare a standard solution of 17-OHP (e.g., 500 ng/mL) in deionized water.[1]

    • For extraction, place a polydimethylsiloxane (PDMS) stir bar into 10 mL of the sample solution containing 20% NaCl.[1]

    • Stir at 750 rpm for 80 minutes at 25°C.[1]

    • Remove the stir bar, dry it with a lint-free tissue, and place it in 250 µL of a desorption solvent (e.g., Methanol:Acetonitrile 50:50 v/v).[1]

    • Sonicate for 30 minutes at 50°C to desorb the analyte.[1]

  • HPLC Analysis:

    • Inject 20 µL of the desorbed solution into the HPLC system.[1]

    • Use a C18 column (e.g., 5 µm, 4.6 mm i.d. × 150 mm).[1]

    • The mobile phase can be optimized but may consist of a gradient of methanol and water.

    • Detect 17-OHP using a UV detector or, for higher specificity, a tandem mass spectrometer.

Visualizations

experimental_workflow Experimental Workflow for 17-OHP Quantification cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma, Serum) extraction Stir Bar Sorptive Extraction (SBSE) - Add NaCl - Stir with PDMS bar start->extraction desorption Desorption - Sonicate in MeOH:ACN extraction->desorption hplc HPLC Separation (C18 Column) desorption->hplc Inject 20 µL ms Tandem Mass Spectrometry (LC-MS/MS) hplc->ms quant Quantification (Compare to Standard Curve) ms->quant

Caption: Workflow for 17-OHP extraction and quantification.

signaling_pathway Hypothesized Mechanism of Action for 17-OHPC OHPC 17-OHPC Macrophage Macrophage / Leukocyte OHPC->Macrophage Modulates response NO ↑ Nitric Oxide OHPC->NO Increases IL10 ↑ IL-10 Production (Anti-inflammatory) Macrophage->IL10 TNFa TNF-α Production (No significant change) Macrophage->TNFa No effect LPS LPS Stimulation LPS->Macrophage UterineRelax Uterine Relaxation NO->UterineRelax

Caption: Hypothesized signaling pathway for 17-OHPC.

References

Reducing off-target effects of 17-Hydroxy sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 17-Hydroxy Sprengerinin C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this natural product-derived inhibitor while minimizing its off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target and mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor designed to target the ATP-binding site of the [Hypothetical Target Kinase, e.g., Kinase X]. By competitively binding to this site, it blocks the phosphorylation of downstream substrates, thereby inhibiting the [e.g., Proliferation/Survival] signaling pathway.

Q2: What are the potential off-target effects of this compound?

A2: As with many kinase inhibitors, this compound may exhibit off-target activity against other kinases with structurally similar ATP-binding sites. Known off-targets may include members of the [e.g., SRC, TEC, or other relevant kinase families]. These unintended interactions can lead to side effects or confounding experimental results.[1] It is crucial to experimentally validate the on- and off-target effects in your specific model system.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data.[2] Key strategies include:

  • Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect.[3]

  • Use of Orthogonal Controls: Employ a structurally different inhibitor of the same target to confirm that the observed phenotype is due to on-target inhibition.[3]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to validate that the genetic silencing of the target protein phenocopies the effects of the inhibitor.[2]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target and potential off-targets in your experimental system.[4][5]

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent such as DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in your experimental medium is minimal and consistent across all conditions to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: No observable effect of this compound on the target pathway.
Possible Cause Troubleshooting Step Recommended Action
Compound Degradation Verify compound integrity.Run a quality control check using HPLC or mass spectrometry. Prepare fresh stock solutions.
Insufficient Concentration The concentration used is too low to inhibit the target.Perform a dose-response experiment to determine the optimal concentration (IC50) in your specific cell line or assay.[3]
Low Cell Permeability The compound is not effectively entering the cells.Consider using a different formulation or a carrier system. Assess cellular uptake directly if possible.[3]
Incorrect Target in the Model System The target kinase may not be expressed or active in your chosen cell line.Confirm target expression and activity using Western blot or a kinase activity assay.
Issue 2: Observed phenotype is inconsistent with known on-target effects.
Possible Cause Troubleshooting Step Recommended Action
Off-Target Effects The observed phenotype is due to inhibition of one or more off-targets.Perform a kinome-wide profiling assay to identify potential off-targets. Use orthogonal controls and genetic knockdown to validate the on-target effect.[2][3]
Cell Line Specificity The signaling pathway may be wired differently in your cell line.Map the relevant signaling pathways in your specific cell model.
Experimental Artifacts The observed effect is due to the solvent or other experimental conditions.Include appropriate vehicle controls in all experiments.
Issue 3: High background or variability in experimental results.
Possible Cause Troubleshooting Step Recommended Action
Compound Precipitation The compound is not fully soluble at the working concentration.Visually inspect the media for precipitation. Determine the aqueous solubility of the compound.[3] Do not exceed the solubility limit.
Inconsistent Dosing Inaccurate pipetting or dilution of the compound.Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment.
Assay Variability Inherent variability in the assay being used.Optimize the assay protocol to reduce variability. Increase the number of replicates.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
[Hypothetical Target Kinase X] 15
[Off-Target Kinase A]250
[Off-Target Kinase B]800
[Off-Target Kinase C]>10,000
[Off-Target Kinase D]>10,000

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established methods to determine if this compound binds to its intended target in a cellular context.[5][6][7]

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or varying concentrations of this compound for 1-2 hours.

  • Harvest and Lysis: Harvest cells and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot. Increased thermal stability of the target protein in the presence of this compound indicates target engagement.

Protocol 2: Western Blot for Downstream Signaling Inhibition
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of a known downstream substrate of the target kinase and the total form of the substrate. Use an appropriate loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the extent of pathway inhibition.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signal cluster_target Target Pathway cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase [Target Kinase X] Receptor->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Proliferation Cell Proliferation & Survival Downstream_Substrate->Proliferation Inhibitor 17-Hydroxy Sprengerinin C Inhibitor->Target_Kinase

Caption: On-target signaling pathway of this compound.

Caption: Workflow for validating on-target effects.

References

Stability issues with 17-Hydroxy sprengerinin C in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common stability issues encountered with 17-Hydroxy sprengerinin C in solution. The information is based on the general properties of steroidal saponins, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation can be due to several factors:

  • Low Solubility: this compound, like many steroidal saponins, may have limited solubility in aqueous solutions. The choice of solvent is critical.

  • Temperature Effects: Lower temperatures can decrease the solubility of the compound, leading to precipitation. Some saponins have been observed to not fully dissolve at very low temperatures.[1]

  • pH Shift: The pH of the solution can affect the ionization state and solubility of the molecule. Steroidal saponins are generally neutral.[1]

  • Degradation: Over time, the compound may degrade into less soluble products.

Q2: I am observing a loss of biological activity in my experiments using a this compound stock solution. Why is this happening?

A2: Loss of activity is often linked to the chemical instability of the compound. Key factors include:

  • Temperature: Saponins are sensitive to temperature, and storage at room temperature can lead to degradation and loss of activity.[1][2]

  • Hydrolysis: In aqueous solutions, the glycosidic bonds of saponins can be susceptible to hydrolysis, leading to the loss of sugar moieties and a change in biological activity.

  • Oxidation: Exposure to air and light can promote oxidative degradation.

  • Microbial Contamination: Bacterial growth in non-sterilized solutions can lead to enzymatic degradation of the compound.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maintain the stability and activity of this compound solutions, the following storage conditions are recommended based on general saponin stability studies:

  • Temperature: Store stock solutions at low temperatures, for example, in a cold room at 10°C, to minimize degradation.[1][2] For long-term storage, -20°C or -80°C is advisable.

  • Solvent: Prepare stock solutions in a solvent in which the compound is highly soluble and stable, such as DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For highly sensitive applications, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

  • Sterilization: For aqueous solutions used in cell culture or other biological assays, sterile filtration is recommended to prevent microbial contamination.[1]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation
Symptom Possible Cause Troubleshooting Step
Solution is cloudy immediately after preparation.Incorrect solvent; concentration is too high.Try a different solvent (e.g., DMSO, ethanol). Prepare a more dilute solution. Use sonication to aid dissolution.
Precipitate forms after storage at low temperatures.Decreased solubility at low temperature.Gently warm the solution to room temperature before use. If precipitate remains, sonicate briefly. Consider storing at a slightly higher temperature if stability is not compromised (e.g., 4°C instead of -20°C for short-term).
Precipitate forms over time at room temperature.Degradation to less soluble products.Prepare fresh solutions more frequently. Store stock solutions at a lower temperature.
Issue 2: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Step
Decreasing biological effect with older solutions.Compound degradation.Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term use.
High variability between experimental replicates.Inhomogeneous solution due to precipitation.Ensure the solution is completely clear and free of precipitate before use. Vortex briefly before taking an aliquot.
Unexpected biological effects.Presence of degradation products or contaminants.Use high-purity solvents and reagents. Filter-sterilize aqueous solutions. Characterize the purity of the compound periodically using techniques like HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, screw-cap vials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (1-2 weeks), 4°C may be acceptable.

Protocol 2: Stability Assessment using HPLC
  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial peak area, which corresponds to 100% purity.

  • Incubation: Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), analyze an aliquot from each storage condition using the same HPLC method.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial peak area. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow Workflow for Preparing and Storing this compound cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at Low Temperature (-20°C or -80°C) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay

Caption: Experimental workflow for solution preparation and storage.

signaling_pathway Hypothetical Signaling Pathway Affected by a Steroidal Saponin Saponin This compound Receptor Membrane Receptor Saponin->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Apoptosis) Nucleus->GeneExpression

Caption: Hypothetical signaling pathway for a steroidal saponin.

References

Troubleshooting 17-Hydroxy sprengerinin C HPLC peak tailing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatography Excellence

Welcome to the technical support center for drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis.

Troubleshooting Guide: 17-Hydroxy Sprengerinin C HPLC Peak Tailing

Peak tailing is a common issue in high-performance liquid chromatography (HPLC) that can significantly impact resolution and the accuracy of quantification. This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound, a steroidal saponin.

Understanding the Problem: What is Peak Tailing?

Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing occurs when the peak exhibits an asymmetry, with the latter half of the peak being broader than the front half. The degree of tailing is often measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 often indicates a potential issue that needs to be addressed.[1][2]

Potential Causes and Solutions

Peak tailing for a complex molecule like this compound can arise from a combination of factors related to the analyte, the stationary phase, the mobile phase, and the HPLC system itself. Below are the most common causes and their respective solutions.

FAQs: Quick Solutions

Q1: My this compound peak is tailing. What is the most likely cause?

A1: The most common cause of peak tailing for a compound like this compound, which contains multiple polar hydroxyl groups, is secondary interactions with the stationary phase.[1][3] Specifically, interactions with acidic silanol groups on the surface of silica-based columns are a primary contributor.[1][4]

Q2: How can I quickly check if the column is the source of the peak tailing?

A2: If you have a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is likely contaminated and needs replacement.[2][5] If no guard column is used, substituting the analytical column with a new one of the same type is the most straightforward way to diagnose a column-related problem.[5]

Q3: Can the way I prepare my sample affect peak shape?

A3: Yes, absolutely. If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can lead to peak distortion, including tailing.[3][6] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[3][6] Additionally, overloading the column with too much sample can also cause peak tailing.[6][7] Try diluting your sample to see if the peak shape improves.[6]

In-Depth Troubleshooting

For a more thorough investigation, work through the following potential causes systematically.

Analyte-Stationary Phase Interactions

Secondary interactions between the polar functional groups of this compound and active sites on the stationary phase are a primary cause of peak tailing.

  • Issue: Free silanol groups on the surface of silica-based reversed-phase columns can interact strongly with the hydroxyl groups of the analyte via hydrogen bonding, leading to a secondary retention mechanism that causes tailing.[1][4][7] This is particularly prominent at mid-range pH where silanol groups are ionized.[4][8]

  • Solutions:

    • Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of silanol groups, minimizing these secondary interactions.[1][8][9]

    • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[1][4] Using a well-end-capped C18 or C8 column can significantly improve peak shape for polar analytes.[6]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol activity and improve peak symmetry.[8][9]

Mobile Phase Composition and Conditions

The composition of the mobile phase is critical for achieving good peak shape.

  • Issue: An inappropriate mobile phase pH, incorrect buffer concentration, or a suboptimal organic modifier can all contribute to peak tailing.[8][10]

  • Solutions:

    • Optimize pH: As mentioned, a lower pH is generally better for steroidal saponins on silica-based columns. Use a buffer to maintain a stable pH.[4][8]

    • Choice of Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Their different solvent properties can influence peak shape. If you are using methanol, try switching to acetonitrile, or vice versa.[4]

    • Mobile Phase Additives: In some cases, adding a small amount of a competing agent, like triethylamine (TEA), can help to block active sites on the stationary phase and reduce tailing for basic compounds, although this is less likely to be the primary solution for a neutral/acidic saponin.

HPLC System and Column Health

Physical problems with the HPLC system or degradation of the column can lead to distorted peaks for all analytes in a run.

  • Issue: A void at the column inlet, a partially blocked frit, or extra-column band broadening can all cause peak tailing.[3][9][11]

  • Solutions:

    • Check for Voids and Blockages: If all peaks in your chromatogram are tailing, it may indicate a physical problem with the column, such as a void or a blocked inlet frit.[5] Backflushing the column may resolve a blocked frit.[5] A void often requires column replacement.[2][9]

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.[4]

    • Column Contamination: Contamination from previous samples can accumulate at the head of the column, leading to poor peak shape.[7][11] Regularly flushing the column with a strong solvent is good practice.

Temperature Effects

Column temperature is an often-underestimated parameter that can influence peak shape.

  • Issue: Inconsistent temperature can lead to variable retention times and peak shapes.[12][13] A temperature gradient across the column can also cause peak broadening.[11][14]

  • Solutions:

    • Use a Column Oven: Maintaining a constant and elevated column temperature (e.g., 35-45°C) can improve peak shape by decreasing mobile phase viscosity and increasing mass transfer kinetics.[12][13][14]

    • Pre-heat the Mobile Phase: Ensure the mobile phase has reached the column temperature before entering the column to avoid thermal gradients.[11]

Quantitative Data Summary

The following table summarizes key HPLC parameters that can be adjusted to mitigate peak tailing for this compound.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of residual silanol groups, minimizing secondary interactions.[1][9]
Buffer Concentration 20 - 50 mMMasks active silanol sites and maintains a stable pH.[8][9]
Column Temperature 35 - 45 °CReduces mobile phase viscosity, improves mass transfer, and leads to sharper peaks.[13][14]
Injection Volume ≤ 5% of column volumePrevents column overloading, which can cause peak asymmetry.[6]
Connecting Tubing ID ≤ 0.005 inches (0.12 mm)Minimizes extra-column dead volume, which contributes to band broadening.[4]

Experimental Protocol: Baseline HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required to achieve the best peak shape and resolution.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start at 20% B.

    • Linear gradient to 80% B over 30 minutes.

    • Hold at 80% B for 5 minutes.

    • Return to 20% B over 1 minute.

    • Re-equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[14]

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV at a low wavelength (e.g., 203 nm), as saponins lack a strong chromophore.[15][16][17]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (20% acetonitrile/80% water).

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing the cause of peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No, only target peak check_all_peaks->no_all No system_issue Suspect System/Column Issue yes_all->system_issue chemical_issue Suspect Chemical Interaction no_all->chemical_issue check_guard_column Remove Guard Column system_issue->check_guard_column adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5) chemical_issue->adjust_ph check_column Replace Analytical Column check_guard_column->check_column If tailing persists check_connections Check Tubing/Fittings (Minimize Dead Volume) check_column->check_connections If tailing persists solved Problem Solved check_connections->solved change_column_type Use High-Purity, End-Capped Column adjust_ph->change_column_type If tailing persists optimize_temp Increase Column Temp (e.g., 40°C) change_column_type->optimize_temp If tailing persists check_sample Dilute Sample & Match Sample Solvent optimize_temp->check_sample If tailing persists check_sample->solved

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Factors Influencing Peak Shape

This diagram illustrates the key factors that can contribute to peak tailing.

G Key Factors Contributing to Peak Tailing cluster_chemical Chemical Effects cluster_physical Physical & System Effects peak_tailing Peak Tailing secondary_interactions Secondary Interactions (Silanol Groups) peak_tailing->secondary_interactions mobile_phase Mobile Phase pH & Buffer Strength peak_tailing->mobile_phase sample_effects Sample Overload & Solvent Mismatch peak_tailing->sample_effects column_degradation Column Degradation (Voids, Contamination) peak_tailing->column_degradation extra_column Extra-Column Volume peak_tailing->extra_column temperature Temperature Effects peak_tailing->temperature

Caption: Interrelated factors causing HPLC peak tailing.

References

How to increase the yield of 17-Hydroxy sprengerinin C extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 17-Hydroxy Sprengerinin C Extraction

Welcome to the technical support center for the extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

A1: this compound is a steroidal saponin, specifically a furostanol saponin. Steroidal saponins are widely distributed in the plant kingdom.[1][2] While literature specifically detailing the extraction of this compound is limited, it is structurally related to other saponins found in plants of the Asparagus genus, such as Asparagus cochinchinensis.[2][3][4][5][6][7] Therefore, protocols for extracting furostanol saponins from these or related plant species are a good starting point.

Q2: What are the key factors that influence the yield of this compound extraction?

A2: The yield of furostanol saponins like this compound is influenced by several factors:

  • Solvent Choice and Concentration: The polarity of the solvent is critical. Most saponins are soluble in water, methanol, ethanol, and n-butanol.[8] Mixtures of alcohol and water, such as 70% ethanol, are commonly used.[8]

  • Temperature: Increased temperature can improve solubility and diffusion, but excessive heat may cause degradation.[9]

  • Extraction Time: A longer duration can lead to a higher yield, but an extended period may also result in the degradation of the target compound or the extraction of impurities.[9]

  • pH: The pH of the extraction solvent plays a key role in the solubility and stability of saponins.[8]

  • Raw Material Pre-treatment: Proper preparation of the plant material, such as grinding to increase surface area, is essential.[8]

Q3: What are the recommended solvents for extracting furostanol saponins?

A3: Ethanol and methanol are frequently used solvents for saponin extraction due to their effectiveness and relatively low toxicity.[9] Aqueous ethanol solutions (e.g., 70% ethanol) are often cited as being highly effective.[8][10] For liquid-liquid extraction to separate saponins from an aqueous solution, n-butanol is considered an optimal solvent for exhaustive extraction.[11][12]

Q4: Can advanced extraction techniques improve the yield?

A4: Yes, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to be more efficient than traditional methods.[8][13] These methods can offer higher yields, reduced extraction times, and lower solvent consumption.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient cell wall disruption.Ensure the plant material is finely ground to a consistent particle size before extraction.[8]
Suboptimal solvent choice.Experiment with different solvents and their concentrations. A 70% ethanol solution is a good starting point.[8][10] For selective extraction from an aqueous phase, consider using n-butanol.[11][12]
Insufficient extraction time or temperature.Gradually increase the extraction time and temperature. Monitor for potential degradation of the target compound. An initial trial at 50°C is recommended.[8]
Degradation of the furostanol saponin.Furostanol saponins can be unstable. Consider enzymatic hydrolysis to convert them to more stable spirostanol saponins prior to final purification steps.[15][16] This can prevent the formation of side products.[15][16]
Extract Contains High Levels of Impurities Co-extraction of lipids and other non-polar compounds.Perform a defatting step with a non-polar solvent like hexane or chloroform before the main saponin extraction.[12][13]
Co-extraction of polar impurities.Utilize liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate, to remove certain impurities.[12] Subsequent chromatographic purification will likely be necessary.
Inconsistent Results Between Batches Variation in raw plant material.The saponin content in plants can vary based on factors like age, geographical origin, and harvest time.[1] It is important to use standardized raw material when possible.
Inconsistent extraction parameters.Strictly control all extraction parameters, including particle size, solvent-to-solid ratio, temperature, and time, for each batch.

Experimental Protocols

Protocol 1: General Solvent Extraction of Furostanol Saponins

This protocol is a general guideline based on common practices for saponin extraction.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots of Asparagus cochinchinensis) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Defatting (Optional but Recommended):

    • Macerate the plant powder in a non-polar solvent (e.g., n-hexane or petroleum ether) at room temperature for 12-24 hours to remove lipids.

    • Filter the mixture and discard the solvent. Air-dry the defatted plant material.

  • Extraction:

    • Submerge the defatted plant powder in 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).[8]

    • Extract at 50°C for 2 hours with continuous stirring.[8]

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times to maximize yield.

  • Concentration:

    • Combine the supernatants from all extractions.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Liquid-Liquid Partitioning for Furostanol Saponin Enrichment

This protocol is for the further purification of the crude extract.

  • Resuspension:

    • Dissolve the crude extract in distilled water.

  • Purification:

    • Perform successive liquid-liquid extractions with solvents of increasing polarity.

    • First, partition against chloroform to remove remaining non-polar impurities.[11][12]

    • Next, partition the aqueous layer against ethyl acetate to remove compounds of intermediate polarity.[12]

    • Finally, extract the furostanol saponins from the aqueous layer using n-butanol.[11][12] Repeat this step multiple times for exhaustive extraction.

  • Final Concentration:

    • Combine the n-butanol fractions.

    • Evaporate the n-butanol under reduced pressure to yield a purified saponin-rich extract.

Visualizations

Extraction_Workflow PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Defatting Defatting (e.g., Hexane) Grinding->Defatting Extraction Extraction (70% Ethanol, 50°C) Defatting->Extraction Waste1 Lipid Waste Defatting->Waste1 Discard Filtration1 Filtration Extraction->Filtration1 CrudeExtract Crude Saponin Extract Filtration1->CrudeExtract Supernatant Waste2 Plant Residue Filtration1->Waste2 Discard Purification Liquid-Liquid Partitioning CrudeExtract->Purification FinalProduct Purified 17-Hydroxy sprengerinin C Fraction Purification->FinalProduct Waste3 Impurity Fractions Purification->Waste3 Discard

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Extraction Yield CheckGrind Is Plant Material Finely Ground? Start->CheckGrind Grind Action: Grind to Fine Powder CheckGrind->Grind No CheckSolvent Is Solvent System Optimized? CheckGrind->CheckSolvent Yes Grind->CheckSolvent OptimizeSolvent Action: Test Different Solvents (e.g., 70% EtOH, Butanol) CheckSolvent->OptimizeSolvent No CheckConditions Are Temp. & Time Optimal? CheckSolvent->CheckConditions Yes OptimizeSolvent->CheckConditions OptimizeConditions Action: Incrementally Increase Temp./Time & Monitor Degradation CheckConditions->OptimizeConditions No ConsiderConversion Consider Furostanol to Spirostanol Conversion CheckConditions->ConsiderConversion Yes OptimizeConditions->ConsiderConversion

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: 17-Hydroxy Sprengerinin C & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 17-Hydroxy sprengerinin C in cell viability assays. As a steroidal glycoside with potential anticancer properties, this compound may interact with common assay reagents, leading to inaccurate results. This guide will help you identify and mitigate these potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a glycoside compound isolated from the rhizomes of Polygonatum sibiricum.[1] It has demonstrated anticancer activities by reducing the expression of Bcl-2 and pro-caspase-3, while increasing the production of Bax, suggesting an induction of apoptosis.[1]

Q2: Why might this compound interfere with my cell viability assay?

While specific interference data for this compound is not extensively documented, compounds of similar structural classes (natural products, glycosides) can interfere with assays in several ways:

  • Chemical Reactivity: The compound may directly react with the assay reagents, such as the tetrazolium salts (MTT, MTS, XTT, WST-1), either reducing them or inhibiting their reduction by cellular enzymes.

  • Optical Interference: If the compound is colored or changes color at the assay's wavelength, it can artificially inflate or decrease the absorbance reading.

  • Biological Effects: The compound might alter cellular metabolism, affecting the reductase activity that many viability assays rely on, independent of its cytotoxic effects.

Q3: I am seeing unexpected results with my MTT assay when using this compound. What could be the cause?

Unexpected results with MTT assays are common when testing natural products. Potential causes include:

  • Formazan Crystal Solubilization Issues: this compound might interfere with the complete solubilization of the formazan crystals, leading to lower absorbance readings.

  • Direct Reduction of MTT: The compound itself might have reducing properties that convert MTT to formazan, leading to a false-positive signal for cell viability.

  • Photosensitivity: Some compounds can make the formazan product susceptible to degradation upon light exposure.[2]

Q4: Are there alternative assays I can use to confirm my results?

Yes, it is highly recommended to use orthogonal (mechanistically different) assays to confirm viability results. Good alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level in viable cells and are generally less prone to interference from colored or redox-active compounds.[3]

  • LDH release assays: These measure lactate dehydrogenase released from damaged cells and are a good indicator of cytotoxicity.

  • Trypan Blue Exclusion Assay: This is a simple, dye-exclusion method to count viable cells directly using a microscope.

  • Real-time impedance-based assays: These monitor cell attachment and proliferation over time without the need for reagents.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results with tetrazolium-based assays (MTT, MTS, XTT, WST-1).
Potential Cause Troubleshooting Step Expected Outcome
Direct reaction of this compound with assay reagent Run a cell-free control: Add this compound to the assay medium without cells and incubate with the assay reagent.If there is a color change, the compound is directly reacting with the reagent. The assay is not suitable without significant modification.
Optical interference from the compound Measure the absorbance of this compound in the assay medium at the detection wavelength.If there is significant absorbance, this value should be subtracted from the experimental readings.
Instability of the assay reagent with the compound For assays like XTT and MTS that require an intermediate electron acceptor (PMS), the compound may affect its stability.[4]In a cell-free setup, observe if the reagent mixture with the compound shows any precipitation or color change over time.
Issue 2: My IC50 value for this compound varies significantly between different viability assays.
Potential Cause Troubleshooting Step Expected Outcome
Assay-specific interference Compare results from a redox-based assay (e.g., MTT) with a non-redox-based assay (e.g., CellTiter-Glo® or Trypan Blue).If the IC50 values are significantly different, it is likely that this compound is interfering with the chemistry of the redox-based assay.
Different cellular mechanisms being measured Understand what each assay measures. MTT/MTS measures metabolic activity, while LDH measures membrane integrity and ATP assays measure energy status.The IC50 values may differ because the compound affects these cellular processes at different rates. This provides more insight into the mechanism of action.

Experimental Protocols

Protocol 1: Cell-Free Interference Control
  • Prepare a serial dilution of this compound in cell culture medium.

  • Add the dilutions to a 96-well plate.

  • Add the cell viability assay reagent (e.g., MTT, MTS) to each well according to the manufacturer's protocol.

  • Incubate for the recommended time.

  • Read the absorbance at the appropriate wavelength.

  • A change in absorbance in the absence of cells indicates direct interference.

Protocol 2: Orthogonal Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)
  • Seed cells in a 96-well plate and treat with a serial dilution of this compound.

  • Incubate for the desired treatment period.

  • Equilibrate the plate to room temperature.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add the reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

Data Summary

The following table summarizes the key characteristics of common cell viability assays.

AssayPrincipleReadoutPotential for Interference by Compounds
MTT Mitochondrial reductase activity converts tetrazolium to insoluble formazan.Colorimetric (Absorbance)High (Redox activity, color, formazan solubility)
MTS/XTT/WST-1 Extracellular reduction of tetrazolium to soluble formazan.Colorimetric (Absorbance)Moderate (Redox activity, color)
CellTiter-Glo® ATP-dependent luciferase reaction.LuminescenceLow (Color quenching is possible but less common)
LDH Assay Measures lactate dehydrogenase released from damaged cells.Colorimetric (Absorbance)Low to Moderate (Compound may inhibit LDH enzyme)
Trypan Blue Dye exclusion by viable cells with intact membranes.Microscopic Cell CountLow (Subjectivity in counting)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Viability Assessment cluster_controls Controls cluster_analysis Data Analysis start Seed Cells treat Treat with 17-Hydroxy sprengerinin C start->treat assay1 Primary Assay (e.g., MTT) treat->assay1 assay2 Orthogonal Assay (e.g., CellTiter-Glo) treat->assay2 control2 Vehicle Control treat->control2 control1 Cell-Free Interference Control assay1->control1 Check for interference compare Compare IC50 Values assay1->compare assay2->compare control1->compare control2->compare conclusion Conclude Viability Effect compare->conclusion

Caption: Recommended workflow for assessing cell viability with a potentially interfering compound.

signaling_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound 17-Hydroxy sprengerinin C bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes procaspase3 Pro-caspase-3 compound->procaspase3 Reduces expression bcl2->procaspase3 Inhibits bax->procaspase3 Activates caspase3 Active Caspase-3 procaspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptotic pathway of this compound.[1]

References

Inconsistent results in apoptosis assays with 17-Hydroxy sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in apoptosis assays using 17-Hydroxy sprengerinin C. This resource is intended for scientists and drug development professionals familiar with cell culture and apoptosis detection techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to induce apoptosis?

This compound is a natural steroidal saponin. While direct studies on the 17-Hydroxy derivative are limited, the related compound, Sprengerinin C, has been shown to induce apoptosis in hepatocellular carcinoma cells. The proposed mechanism involves the activation of the NADPH oxidase/reactive oxygen species (ROS)-dependent caspase apoptosis pathway.[1] This suggests that this compound likely initiates apoptosis through the intrinsic pathway, driven by oxidative stress.

Q2: Why am I seeing variable levels of apoptosis across experiments?

Inconsistent results with natural compounds like this compound can stem from several factors:

  • Compound Stability and Solubility: Natural compounds can be unstable or have poor solubility in cell culture media. Ensure the compound is fully dissolved before treating cells. It is advisable to prepare fresh stock solutions and protect them from light.

  • Cell Health and Confluency: The physiological state of your cells is critical. Using cells that are over-confluent, starved, or have been passaged too many times can lead to spontaneous apoptosis and variability in drug response.[2]

  • Assay-Specific Interference: Some natural compounds can directly interfere with assay components. For example, certain flavonoids have been shown to inhibit caspases, which could lead to an underestimation of apoptosis if using a caspase activity assay.[3]

Q3: Can this compound induce other forms of cell death?

Yes, it is possible. High concentrations of a compound or prolonged exposure can sometimes lead to necrosis rather than apoptosis.[3] It is crucial to perform dose-response and time-course experiments to identify the optimal conditions for inducing apoptosis. Furthermore, some natural compounds can induce non-apoptotic programmed cell death pathways like necroptosis or autophagy.[4][5]

Troubleshooting Guides

Issue 1: Low or No Apoptotic Signal in Treated Cells

If you are not observing a significant increase in apoptosis in your this compound-treated group compared to the control, consider the following:

Possible Cause Recommendation
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the EC50 for your cell line.
Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptotic activity.
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C and protect from light.
Incorrect Assay Choice If using a caspase assay, consider that some natural compounds may inhibit caspases.[3] Validate your findings with a different assay, such as Annexin V/PI staining.
Loss of Apoptotic Cells Apoptotic cells can detach from the culture plate. Ensure you collect both the supernatant and adherent cells for analysis.[2]
Issue 2: High Background Apoptosis in Control Group

Elevated apoptosis in the vehicle-treated control group can mask the effect of your compound.

Possible Cause Recommendation
Cell Culture Conditions Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency and nutrient depletion.[2]
Harsh Cell Handling Excessive trypsinization or mechanical stress during cell harvesting can damage cell membranes, leading to false-positive Annexin V or PI staining.[2] Use a gentle cell detachment method.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%).
Issue 3: Discrepancies Between Different Apoptosis Assays

It is not uncommon to see conflicting results between different apoptosis assays. This often points to the specific cellular events each assay measures.

Observed Discrepancy Possible Explanation & Next Steps
Positive Annexin V, Negative Caspase Activity This could indicate an early stage of apoptosis before significant caspase activation, or a caspase-independent cell death pathway. It's also possible that this compound or another compound is inhibiting caspase activity.[3] Consider a TUNEL assay to look for DNA fragmentation.
Positive Caspase Activity, Negative TUNEL Assay This might reflect an early apoptotic state where caspases are active, but DNA fragmentation has not yet occurred. Increase the treatment duration.
Positive TUNEL Assay, Negative Annexin V This is less common but could suggest a form of cell death where DNA damage precedes phosphatidylserine externalization. It's also worth noting that the TUNEL assay can sometimes detect DNA damage from necrosis.[6][7]

Experimental Protocols

Annexin V/PI Staining by Flow Cytometry

This protocol is for the detection of phosphatidylserine externalization (an early apoptotic marker) and membrane integrity.

  • Cell Treatment: Seed cells and treat with this compound and vehicle control for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer. Avoid trypsin-EDTA as EDTA can interfere with the calcium-dependent Annexin V binding.[2]

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Colorimetric Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase.

  • Cell Treatment and Lysis: Treat cells as described above. After harvesting, lyse the cells in a chilled lysis buffer on ice for 10 minutes.

  • Lysate Collection: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with lysis buffer. Add 2X reaction buffer containing DTT and the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Visualizing Experimental Workflows and Pathways

experimental_workflow General Apoptosis Assay Workflow cluster_treatment Cell Treatment cluster_harvesting Cell Harvesting cluster_assay Apoptosis Assay cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with 17-Hydroxy sprengerinin C cell_seeding->treatment collect_cells Collect Adherent & Floating Cells treatment->collect_cells annexin_v Annexin V/PI Staining collect_cells->annexin_v Membrane Asymmetry caspase Caspase Activity Assay collect_cells->caspase Executioner Caspase Activity tunel TUNEL Assay collect_cells->tunel DNA Fragmentation flow_cytometry Flow Cytometry annexin_v->flow_cytometry plate_reader Plate Reader caspase->plate_reader microscopy Microscopy tunel->microscopy

Caption: A generalized workflow for assessing apoptosis induced by this compound.

apoptosis_pathway Proposed Apoptotic Pathway of Sprengerinin C sprengerinin_c Sprengerinin C nadph_oxidase NADPH Oxidase sprengerinin_c->nadph_oxidase Activates ros ROS nadph_oxidase->ros Generates mitochondria Mitochondria ros->mitochondria Induces Stress caspases Caspase Cascade mitochondria->caspases Activates apoptosis Apoptosis caspases->apoptosis

Caption: The proposed signaling pathway for Sprengerinin C-induced apoptosis.

troubleshooting_logic Troubleshooting Logic for Inconsistent Apoptosis Results cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent Apoptosis Results solubility Check Solubility & Preparation start->solubility stability Verify Stability start->stability health Assess Cell Health & Confluency start->health handling Review Cell Handling Technique start->handling interference Consider Assay Interference start->interference controls Validate with Positive/ Negative Controls start->controls cross_validation Cross-Validate with Another Assay interference->cross_validation

Caption: A decision tree for troubleshooting inconsistent apoptosis assay results.

References

Challenges in scaling up 17-Hydroxy sprengerinin C synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Complex Diterpenoids

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of complex diterpenoids like 17-Hydroxy sprengerinin C?

Scaling up the synthesis of complex diterpenoids presents several significant challenges. These molecules are characterized by intricate, three-dimensional cage-like structures and high stereochemical complexity.[1][2] Key difficulties include:

  • Stereochemical Control: Maintaining the correct 3D arrangement of atoms on a larger scale can be difficult.

  • Functional Group Compatibility: The multiple functional groups on the molecule may react in unintended ways under different conditions.[1]

  • Low Yields: Multi-step syntheses often result in low overall yields, which is a major economic barrier for scale-up.

  • Purification: Separating the desired product from a complex mixture of byproducts and unreacted starting materials is a significant hurdle.[3][4]

  • Reagent Cost and Availability: Reagents that are effective on a lab scale may be prohibitively expensive or unavailable in the quantities required for large-scale production.[5]

  • Safety and Thermal Management: Reactions that are easily managed in the lab can become dangerously exothermic on a larger scale.[6]

Q2: Why do reactions that work well at the milligram scale often fail or perform poorly at the kilogram scale?

The transition from lab-scale to industrial-scale production is not always straightforward due to several factors:

  • Heat and Mass Transfer: In larger reactors, inefficient mixing and heat dissipation can lead to localized temperature gradients, causing side reactions and decomposition.[5]

  • Reaction Kinetics: The kinetics of a reaction can be altered by changes in surface area-to-volume ratios.

  • Reagent Addition: The rate and method of reagent addition become critical on a larger scale to control reaction rates and exotherms.[6]

  • Work-up Procedures: Extraction and purification methods used in the lab, like column chromatography, are often not practical for large quantities.[4][7]

Q3: What are the most common purification challenges for complex diterpenoids?

Due to their structural complexity, diterpenoids are often difficult to purify.[3] Common challenges include:

  • Similar Polarity of Byproducts: Stereoisomers and other byproducts often have very similar polarities to the target compound, making chromatographic separation difficult.

  • Compound Instability: The target molecule may be sensitive to heat, acid, or base, limiting the choice of purification methods.

  • Crystallization Difficulties: Many complex natural products are difficult to crystallize, which is often the most effective method for large-scale purification.[4]

  • High-Performance Liquid Chromatography (HPLC): While effective, preparative HPLC can be expensive and time-consuming for large quantities.[3][8]

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Step Recommended Action
Impure Starting Materials Verify the purity of all reagents and starting materials using techniques like NMR, MS, and HPLC.Repurify starting materials if necessary. Source reagents from a reputable supplier with a certificate of analysis.
Sub-optimal Reaction Conditions Perform a Design of Experiments (DoE) to screen for optimal temperature, pressure, concentration, and reaction time.Start with small-scale reactions to identify the most critical parameters before proceeding to a larger scale.
Side Reactions Analyze the crude reaction mixture by LC-MS to identify major byproducts.Modify reaction conditions to minimize side reactions. Consider using protecting groups for sensitive functional groups.
Product Degradation Assess the stability of the product under the reaction and work-up conditions.If the product is unstable, consider telescoping reactions to avoid intermediate purification steps. Use milder work-up conditions.
Problem 2: Difficulty with Product Purification
Potential Cause Troubleshooting Step Recommended Action
Co-eluting Impurities in Chromatography Screen different chromatographic methods (e.g., normal phase, reverse phase, ion exchange).[8]Consider using techniques like High-Speed Counter-Current Chromatography (HSCCC) for difficult separations.[9]
Product is an Amorphous Solid or Oil Attempt crystallization from a variety of different solvent systems.If direct crystallization fails, consider forming a crystalline salt or derivative of the compound.
Thermal Instability during Solvent Removal Use low-temperature evaporation techniques like a rotary evaporator with a cold water bath or a freeze dryer.Avoid prolonged exposure to high temperatures.
Emulsion Formation during Extraction Add brine to the aqueous layer to increase its polarity.Filter the mixture through a pad of celite to break up the emulsion.

Experimental Protocols

Generalized Protocol for a Key Synthetic Step: Oxidative Dearomatization/Diels-Alder Cycloaddition

This protocol is a generalized representation of a common strategy used in the synthesis of complex diterpenoids to construct the core bicyclic ring system.[2][10]

  • Preparation of the Phenolic Precursor:

    • Dissolve the substituted phenolic starting material (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol) under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the solution to the desired temperature (e.g., 0 °C, -78 °C).

  • Oxidative Dearomatization:

    • Add a hypervalent iodine reagent (e.g., phenyliodine diacetate - PIDA) (1.1 eq) portion-wise to the cooled solution.

    • Stir the reaction mixture at the same temperature for the specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Diels-Alder Cycloaddition:

    • Once the dearomatization is complete, add the diene (1.5 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).

    • Monitor the formation of the desired cycloadduct by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Dissolve Phenolic Precursor cool Cool to Reaction Temperature start->cool add_pida Add Oxidizing Agent (PIDA) cool->add_pida dearomatize Monitor Dearomatization add_pida->dearomatize add_diene Add Diene dearomatize->add_diene da_reaction Diels-Alder Reaction add_diene->da_reaction quench Quench Reaction da_reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Reaction Yield cause1 Impure Reagents problem->cause1 cause2 Sub-optimal Conditions problem->cause2 cause3 Side Reactions problem->cause3 cause4 Product Degradation problem->cause4 sol1 Analyze Reagent Purity (NMR, MS) cause1->sol1 sol2 Screen Conditions (DoE) cause2->sol2 sol3 Identify Byproducts (LC-MS) cause3->sol3 sol4 Assess Product Stability cause4->sol4

References

Validation & Comparative

A Comparative Analysis of 17-Hydroxy Sprengerinin C and Other Potent Anticancer Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticancer drug discovery is continually evolving, with natural products remaining a vital source of novel therapeutic agents. Among these, glycosides have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of 17-Hydroxy sprengerinin C, a steroidal glycoside with demonstrated anticancer properties, against other well-established anticancer glycosides. The information presented herein is based on available experimental data to aid researchers in their ongoing efforts to develop more effective cancer therapies.

Overview of this compound

This compound is a steroidal glycoside isolated from the rhizomes of Polygonatum sibiricum.[1] Recent studies have highlighted its potential as an anticancer agent. Its mechanism of action is primarily associated with the induction of apoptosis. Experimental evidence suggests that this compound downregulates the expression of the anti-apoptotic protein Bcl-2 and the precursor protein pro-caspase-3, while simultaneously upregulating the pro-apoptotic protein Bax.[1]

Comparative Efficacy of Anticancer Glycosides

While direct head-to-head comparative studies of this compound against other anticancer glycosides are not yet available in the published literature, we can infer a comparative efficacy by examining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines from independent studies. The following table summarizes the available IC50 data for this compound and other notable anticancer glycosides such as Sprengerinin C, Digitoxin, Digoxin, and Dioscin.

It is crucial to note that these values were obtained from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

GlycosideCancer Cell LineIC50 (µM)Reference
This compound A549 (Lung Carcinoma)5.8 - 24.2[1][2]
HepG2 (Hepatocellular Carcinoma)Not Reported
Caco-2 (Colorectal Adenocarcinoma)Not Reported
Sprengerinin C HepG-2 (Hepatocellular Carcinoma)3.07 (24h), 1.83 (72h)[3][4]
BEL7402 (Hepatocellular Carcinoma)8.13[3]
HeLa (Cervical Cancer)1.74[3]
NCI-H460 (Large Cell Lung Carcinoma)2.1 ± 0.8[5][6]
Digitoxin K-562 (Leukemia)0.0064[7]
TK-10 (Renal Adenocarcinoma)0.003 - 0.033[7][8]
MCF-7 (Breast Adenocarcinoma)0.033[7]
Digoxin A549 (Non-Small Cell Lung Cancer)0.10[9]
H1299 (Non-Small Cell Lung Cancer)0.12[9]
Dioscin MDA-MB-435 (Melanoma)2.6[10]
H14 (Lung Cancer)0.8[10]
HL60 (Leukemia)7.5[10]
HeLa (Cervical Cancer)4.5[10]
A2780 (Ovarian Cancer)0.581 - 0.87[11]
MDA-MB-468 (Triple-Negative Breast Cancer)1.53[12][13]
MCF-7 (ER-Positive Breast Cancer)4.79[12][13]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the anticancer activity of these glycosides, the following diagrams have been generated using Graphviz.

Apoptotic_Pathway_of_17_Hydroxy_sprengerinin_C cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway 17-Hydroxy_sprengerinin_C 17-Hydroxy sprengerinin C Bcl2 Bcl-2 17-Hydroxy_sprengerinin_C->Bcl2 inhibits Bax Bax 17-Hydroxy_sprengerinin_C->Bax activates Bcl2->Bax inhibits Pro_Caspase3 Pro-Caspase-3 Bax->Pro_Caspase3 promotes cleavage Caspase3 Caspase-3 (active) Pro_Caspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Apoptotic pathway induced by this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Anticancer Glycoside Screening cluster_assays Cytotoxicity & Apoptosis Assays A Cancer Cell Culture B Treatment with Glycosides (e.g., this compound) A->B C MTT Assay (Cell Viability) B->C D Western Blot (Protein Expression) B->D E Data Analysis (IC50 Calculation, Protein Quantification) C->E D->E F Results & Comparison E->F

Caption: A typical experimental workflow for evaluating anticancer glycosides.

Detailed Experimental Protocols

For the accurate and reproducible assessment of the anticancer properties of glycosides, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Anticancer glycosides (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the anticancer glycosides in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the glycosides. Include a vehicle control (medium with the solvent used to dissolve the glycosides) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14][15][16]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-pro-caspase-3, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with the glycosides, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[17][18][19][20][21]

Conclusion

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis. While direct comparative data is currently limited, the available IC50 values suggest its efficacy is within the range of other known anticancer glycosides. Further research, including head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of this compound and to establish its relative potency and selectivity compared to other glycosides. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such investigations and contribute to the advancement of cancer therapy.

References

A Comparative Analysis of 17-Hydroxy Sprengerinin C and Cisplatin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational compound 17-Hydroxy sprengerinin C and the established chemotherapeutic agent cisplatin. The objective is to present a side-by-side view of their mechanisms of action, cytotoxic efficacy, and toxicological profiles, supported by available experimental data. Due to the limited direct experimental data for this compound, this guide utilizes data from the closely related compound, sprengerinin C, as a proxy to infer its potential biological activities. This substitution is clearly noted where applicable.

Executive Summary

Cisplatin is a cornerstone of chemotherapy, exerting its anticancer effects primarily through DNA damage. Its use, however, is often limited by significant side effects and the development of resistance. This compound belongs to the C17-polyacetylene class of natural compounds, which are gaining attention for their potential cytotoxic and anti-inflammatory properties. This guide explores the known attributes of both compounds to offer a comparative perspective for oncology research and drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for cisplatin and sprengerinin C (as a proxy for this compound).

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Exposure Time
Cisplatin A2780 (Ovarian)~1-10Not Specified
Ov-car (Ovarian)~10-20Not Specified
A549 (Lung)10.91 ± 0.1924h
A549 (Lung)7.49 ± 0.1648h
Sprengerinin C HepG-2 (Hepatocellular)Data not available-
BEL7402 (Hepatocellular)Data not available-

Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions[1][2]. The values presented are indicative ranges from available literature.

Table 2: Comparative In Vivo Efficacy

CompoundCancer ModelDosageTumor Growth InhibitionReference
Cisplatin Nude mice with ovarian cancer xenograftsNot SpecifiedEffective inhibition[3]
Nude mice with non-small cell lung carcinoma xenograftsNot SpecifiedSignificant increase in [18F]FAHA accumulation and reduction in [18F]FDG accumulation[4]
Sprengerinin C Nude mouse xenograft model of human hepatocellular carcinomaNot SpecifiedSignificant anti-tumor effect[5][6]

Table 3: Comparative Toxicity Profile

CompoundMajor Toxicities
Cisplatin Nephrotoxicity (kidney damage), neurotoxicity (nerve damage), ototoxicity (hearing loss), severe nausea and vomiting, myelosuppression (decreased blood cell production)[6][7][8][9].
This compound / Sprengerinin C Specific toxicity data is not available. Polyacetylenes from dietary sources are generally considered to have low toxicity[5].

Mechanism of Action

Cisplatin

Cisplatin's primary mechanism of action involves entering the cell and binding to DNA, where it forms intra- and inter-strand crosslinks, primarily at the N7 position of guanine and adenine bases[5][7]. This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death)[5][10][11].

This compound (inferred from Sprengerinin C and C17-Polyacetylenes)

Based on studies of sprengerinin C and the broader class of C17-polyacetylenes, this compound is hypothesized to exert its anticancer effects through multiple pathways:

  • Induction of Apoptosis: Sprengerinin C has been shown to induce apoptosis in hepatocellular carcinoma cells by activating the NADPH oxidase/reactive oxygen species (ROS)-dependent caspase pathway[5][6]. Polyacetylenes, in general, are known to modulate genes related to pro- and anti-apoptosis[7].

  • Cell Cycle Arrest: Sprengerinin C can suppress cancer cell growth through p53-mediated G2/M-phase arrest[5][6]. Other polyacetylenes have also been observed to cause cell cycle arrest, often at the G0/G1 phase[5].

  • Anti-Angiogenesis: Sprengerinin C has demonstrated the ability to suppress tumor angiogenesis by blocking the vascular endothelial growth factor receptor 2 (VEGFR2)-dependent signaling pathways (PI3K/Akt/mTOR and p38 MAPK)[5][6].

Signaling Pathway Diagrams

cisplatin_pathway Cisplatin Cisplatin CellMembrane Cell Membrane DNA DNA Cisplatin->DNA Binds to DNA DNA_Damage DNA Damage (Intra/Inter-strand Crosslinks) DNA->DNA_Damage DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Repair->Apoptosis If repair fails CellCycleArrest->Apoptosis

Caption: Signaling pathway of Cisplatin leading to apoptosis.

sprengerininC_pathway SprengerininC Sprengerinin C VEGFR2 VEGFR2 SprengerininC->VEGFR2 Blocks NADPH_Oxidase NADPH Oxidase SprengerininC->NADPH_Oxidase Activates p53 p53 SprengerininC->p53 Mediates PI3K_Akt PI3K/Akt/mTOR Pathway VEGFR2->PI3K_Akt p38_MAPK p38 MAPK Pathway VEGFR2->p38_MAPK Angiogenesis Angiogenesis Inhibition PI3K_Akt->Angiogenesis p38_MAPK->Angiogenesis ROS ROS NADPH_Oxidase->ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G2/M Phase Arrest p53->CellCycleArrest

Caption: Inferred signaling pathways of Sprengerinin C.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[12][13].

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

mtt_workflow Seed Seed Cells (96-well plate) Treat Treat with Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes).

Protocol:

  • Seed and treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

apoptosis_workflow Treat Treat Cells Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Seed and treat cells with the test compound.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with Propidium Iodide (PI).

  • Analyze the DNA content by flow cytometry.

cellcycle_workflow Treat Treat Cells Harvest_Fix Harvest and Fix Cells Treat->Harvest_Fix RNase_Stain RNase Treatment and PI Staining Harvest_Fix->RNase_Stain Analyze Flow Cytometry Analysis RNase_Stain->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample to confirm the expression levels of proteins involved in signaling pathways.

Protocol:

  • Lyse treated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein using a chemiluminescent or fluorescent substrate and image the blot.

westernblot_workflow Extract Protein Extraction Separate SDS-PAGE Extract->Separate Transfer Transfer to Membrane Separate->Transfer Probe Antibody Probing Transfer->Probe Detect Detection Probe->Detect

Caption: Workflow for Western blot analysis.

Conclusion

References

Validating the Anticancer Effects of Sprengerinin C in Xenograft Models: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective overview of the experimental validation of Sprengerinin C's anticancer efficacy, with a focus on in vivo xenograft models. The information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of Sprengerinin C in a Hepatocellular Carcinoma Xenograft Model

Sprengerinin C has demonstrated significant anti-tumor effects in a nude mouse xenograft model of human hepatocellular carcinoma.[1] The compound has been shown to inhibit tumor growth by affecting multiple biological processes including angiogenesis, apoptosis, and cell proliferation.[1]

Table 1: Effect of Sprengerinin C on Tumor Growth in a HepG-2 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³)Tumor Inhibition Rate (%)
Control (Vehicle)-Data not available in abstract-
Sprengerinin CSpecific dosage not in abstractSignificantly reducedData not available in abstract

Further detailed quantitative data from the full study would be required to populate this table comprehensively.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol outlines the key steps in the xenograft study that validated the anticancer effects of Sprengerinin C.[1]

1. Cell Culture:

  • Cell Lines: Human hepatocellular carcinoma cell lines HepG-2 and BEL7402, and human umbilical vein endothelial cells (HUVECs) were used.

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Species: Nude mice were used for the xenograft model.

  • Tumor Implantation: HepG-2 cells were subcutaneously injected into the flanks of the mice to establish the tumor model.

3. Drug Administration:

  • Compound: Sprengerinin C.

  • Route of Administration: The specific route of administration (e.g., intraperitoneal, oral) is not detailed in the available abstract.

  • Dosage and Schedule: The precise dosage and treatment schedule are not specified in the abstract.

4. Endpoint Analysis:

  • Tumor Growth: Tumor volume was measured at regular intervals to assess the effect of Sprengerinin C on tumor growth.

  • Mechanism of Action Studies:

    • Angiogenesis: Investigated the effect on HUVECs and the expression of vascular endothelial growth factor (VEGF).

    • Apoptosis: Assessed the induction of apoptosis in HepG-2/BEL7402 cells through the activation of the NADPH oxidase/reactive oxygen species (ROS)-dependent caspase pathway.

    • Cell Cycle: Analyzed the effect on the cell cycle of HepG-2/BEL7402 cells, specifically looking for p53-mediated G2/M-phase arrest.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Xenograft Model cell_culture Cell Culture (HepG-2, BEL7402, HUVECs) angiogenesis_assay Angiogenesis Assays (HUVECs) cell_culture->angiogenesis_assay apoptosis_assay Apoptosis Assays (HepG-2, BEL7402) cell_culture->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (HepG-2, BEL7402) cell_culture->cell_cycle_analysis tumor_implantation Tumor Implantation (HepG-2 cells in nude mice) cell_culture->tumor_implantation treatment Sprengerinin C Administration tumor_implantation->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement endpoint_analysis Endpoint Analysis tumor_measurement->endpoint_analysis

Caption: Experimental workflow for validating the anticancer effects of Sprengerinin C.

signaling_pathway cluster_angiogenesis Angiogenesis Inhibition cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest VEGFR2 VEGFR2 PI3K_Akt_mTOR PI3K/Akt/mTOR VEGFR2->PI3K_Akt_mTOR p38_MAPK p38 MAPK VEGFR2->p38_MAPK MMP MMP PI3K_Akt_mTOR->MMP p38_MAPK->MMP Angiogenesis Angiogenesis MMP->Angiogenesis NADPH_oxidase NADPH Oxidase ROS ROS NADPH_oxidase->ROS Caspase Caspase Pathway ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis p53 p53 G2_M_arrest G2/M Phase Arrest p53->G2_M_arrest Cell_Growth Cell Growth G2_M_arrest->Cell_Growth Sprengerinin_C Sprengerinin C Sprengerinin_C->VEGFR2 inhibits Sprengerinin_C->NADPH_oxidase activates Sprengerinin_C->p53 activates

Caption: Signaling pathways affected by Sprengerinin C.

References

A Comparative Guide to the Mechanism of Action of 17α-Hydroxyprogesterone Caproate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyzed Compound: The initial request specified "17-Hydroxy sprengerinin C." A comprehensive search revealed no such compound in the scientific literature, suggesting a likely typographical error. Based on the retrieved information for structurally and phonetically similar compounds, this guide will focus on 17α-hydroxyprogesterone caproate (17-OHPC) , a synthetic progestin with significant clinical use and a subject of ongoing research into its precise mechanisms of action.

This guide provides a cross-validation of the proposed mechanisms of action for 17α-hydroxyprogesterone caproate (17-OHPC) by comparing its performance against two other synthetic progestins: Medroxyprogesterone Acetate (MPA) and Dydrogesterone. The comparison focuses on their interactions with the progesterone receptor, their immunomodulatory effects, and their pharmacokinetic profiles, supported by experimental data.

Quantitative Data Comparison

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of 17-OHPC and its alternatives.

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (%) (Progesterone = 100%)IC50 (nM)Citation(s)
17α-Hydroxyprogesterone Caproate (17-OHPC) Recombinant Human PR-B26%15[1]
Recombinant Human PR-A30%12[1]
Medroxyprogesterone Acetate (MPA) Human Progesterone ReceptorHigh Affinity (Ka ~ 2 nM⁻¹)Not explicitly stated as IC50[2]
Dydrogesterone Human Progesterone ReceptorNot directly compared in the same studyNot available

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Immunomodulatory Effects on Interleukin-10 (IL-10) Production

CompoundExperimental SystemEffect on IL-10 ProductionCitation(s)
17α-Hydroxyprogesterone Caproate (17-OHPC) LPS-stimulated THP-1-derived macrophagesConcentration-dependent increase[3][4]
OKT3-stimulated human PBMCsInhibition[5][6]
Medroxyprogesterone Acetate (MPA) Human ectocervical epithelial cellsDecreased mRNA expression[7]
M. tuberculosis-infected miceAltered serum levels (suppressive effect)[8]
Dydrogesterone PHA-stimulated PBMCs from women with recurrent miscarriageIncreased production[9]
Women with threatened preterm deliverySignificantly higher serum levels after treatment[10]

Note: The effect of these compounds on IL-10 production can be context-dependent, varying with the cell type and stimulus used.

Table 3: Pharmacokinetic Properties

| Compound | Administration Route | Cmax (ng/mL) | Tmax | Half-life | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | 17α-Hydroxyprogesterone Caproate (17-OHPC) | Intramuscular | 17.3 ± 6.7 (twins) to 22.6 ± 9.5 (singletons) | 1-3 days | 10-16 days |[11][12] | | Medroxyprogesterone Acetate (MPA) | Intramuscular | 1 to 7 | ~3 weeks | ~50 days |[13][14] | | Dydrogesterone | Oral | ~3.2 (parent), ~57 (metabolite DHD) | 0.5-2.5 hours | 5-7 hours (parent), 14-17 hours (metabolite DHD) |[15][16][17] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing the immunomodulatory effects of these compounds.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., 17-OHPC, MPA, Dydrogesterone) PR Progesterone Receptor (PR) (Inactive, with HSPs) Progestin->PR Binds PR_active Active PR Dimer PR->PR_active Dimerization HSPs Heat Shock Proteins (HSPs) PR->HSPs Releases PRE Progesterone Response Element (PRE) PR_active->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation in Cytoplasm

Caption: Classical genomic signaling pathway of progestins via the progesterone receptor.

Immunomodulatory_Pathway cluster_progestins Progestin Action LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / PBMC LPS->Macrophage Activates NFkB NF-κB Activation Macrophage->NFkB Activates NF-κB Pathway IL10 Anti-inflammatory Cytokine (IL-10) Macrophage->IL10 Increases Production OHPC 17-OHPC OHPC->Macrophage Modulates Dydro Dydrogesterone Dydro->Macrophage Modulates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory Induces IL10->NFkB Inhibits

Caption: Proposed immunomodulatory action of 17-OHPC and Dydrogesterone.

Experimental_Workflow start Start: Isolate PBMCs or Culture Macrophages step1 Pre-treat cells with: - 17-OHPC - MPA - Dydrogesterone (at various concentrations) start->step1 step2 Stimulate with LPS (e.g., 100 ng/mL) for 16-18 hours step1->step2 step3 Collect Supernatant step2->step3 step4 Quantify Cytokines (IL-10, TNF-α) using ELISA step3->step4 end End: Dose-Response Curve Generation step4->end

Caption: A typical experimental workflow for assessing cytokine production.

Experimental Protocols

Competitive Progesterone Receptor Binding Assay

Objective: To determine the relative binding affinity of test compounds for the progesterone receptor.

Methodology:

  • Receptor Preparation: Cytosol containing recombinant human progesterone receptor (PR-A or PR-B) is prepared.

  • Reaction Mixture: A constant amount of a radiolabeled progestin (e.g., ³H-progesterone or ³H-ORG 2058) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (17-OHPC, MPA, Dydrogesterone) or a reference compound (unlabeled progesterone).

  • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

  • Separation: Bound and unbound radioligand are separated, typically using a method like dextran-coated charcoal, which adsorbs the unbound radioligand.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined using the formula: RBA = (IC50 of Progesterone / IC50 of Test Compound) x 100%.

Macrophage Stimulation and Cytokine Quantification by ELISA

Objective: To quantify the effect of progestins on the production of cytokines by macrophages in response to an inflammatory stimulus.

Methodology:

  • Cell Culture: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). Alternatively, primary peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood.

  • Treatment: Macrophages are pre-treated with various concentrations of 17-OHPC, MPA, or Dydrogesterone for a specified period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) is also included.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Unstimulated controls are also maintained.

  • Incubation: The cells are incubated for a period sufficient for cytokine production and secretion (e.g., 16-24 hours).

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentration of specific cytokines (e.g., IL-10, TNF-α) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The cytokine concentrations in the treated groups are compared to the LPS-stimulated control group to determine the effect of each compound.

Cross-Validation of Mechanism of Action

17α-Hydroxyprogesterone Caproate (17-OHPC): The primary proposed mechanisms for 17-OHPC in a therapeutic context like preventing preterm birth revolve around its progestogenic and immunomodulatory activities.

  • Progestogenic Action: 17-OHPC binds to the progesterone receptor, albeit with lower affinity than progesterone itself[1]. This interaction is thought to help maintain uterine quiescence. However, its relatively weak binding suggests that this may not be its sole mechanism of action.

  • Immunomodulatory Action: A significant body of evidence points to an immunomodulatory role. In vitro studies show that 17-OHPC can induce a concentration-dependent increase in the anti-inflammatory cytokine IL-10 from LPS-stimulated macrophages[3][4]. This is a key finding, as a shift towards an anti-inflammatory state is crucial for pregnancy maintenance. However, other studies have shown that in a different context (T-cell stimulation with OKT3), 17-OHPC can inhibit the production of several cytokines, including IL-10[5][6]. This suggests that the immunomodulatory effect of 17-OHPC is complex and stimulus-dependent. Another proposed mechanism is the suppression of the pro-inflammatory NF-κB signaling pathway[5][6].

Medroxyprogesterone Acetate (MPA): MPA is a more potent progestin than 17-OHPC, with high affinity for the progesterone receptor[2].

  • Progestogenic Action: Its strong binding to the progesterone receptor allows it to effectively inhibit gonadotropin secretion and transform the endometrium.

  • Immunomodulatory Action: The immunomodulatory effects of MPA appear to differ significantly from 17-OHPC and Dydrogesterone. Studies in human ectocervical epithelial cells have shown that MPA can decrease the expression of anti-inflammatory IL-10 while increasing the expression of pro-inflammatory IL-12[7]. This effect was found to be dependent on the glucocorticoid receptor, highlighting MPA's promiscuity in receptor binding. In mouse models of M. tuberculosis infection, MPA had an overall suppressive effect on cytokine production[8]. This suggests that MPA may promote a pro-inflammatory environment in some tissues while being immunosuppressive in others, a stark contrast to the generally anti-inflammatory profile proposed for 17-OHPC and dydrogesterone in the context of pregnancy.

Dydrogesterone: Dydrogesterone is a selective progestin, meaning it binds with high specificity to the progesterone receptor without significant affinity for other steroid receptors[18].

  • Progestogenic Action: Its primary action is through the progesterone receptor, where it mimics the effects of natural progesterone.

  • Immunomodulatory Action: Dydrogesterone's mechanism appears to be strongly linked to promoting a pregnancy-supportive immune environment. Studies have shown that treatment with dydrogesterone leads to increased production of Progesterone-Induced Blocking Factor (PIBF), which in turn induces a Th2-dominant cytokine response[9][10]. This is characterized by a significant increase in anti-inflammatory cytokines like IL-10 and IL-4, and a decrease in pro-inflammatory Th1 cytokines[9][19]. This mechanism provides a clear, anti-inflammatory pathway that aligns with the requirements for maintaining pregnancy.

The cross-validation of 17-OHPC's mechanism of action with MPA and Dydrogesterone reveals important distinctions. While all three are progestins, their effects, particularly on the immune system, are not interchangeable.

  • 17-OHPC appears to have a dual mechanism involving both moderate progesterone receptor agonism and context-dependent immunomodulation, with a notable effect on increasing IL-10 in response to inflammatory stimuli like LPS.

  • Dydrogesterone presents a more targeted immunomodulatory mechanism through the induction of PIBF, leading to a clear anti-inflammatory, pro-Th2 cytokine shift. Its high selectivity for the progesterone receptor may offer a more predictable physiological response.

  • MPA , in contrast, demonstrates a more complex and potentially pro-inflammatory profile in certain tissues, mediated in part through off-target effects on the glucocorticoid receptor.

The choice between these agents in a clinical setting would, therefore, depend on the desired balance between progestogenic and specific immunomodulatory effects. The evidence suggests that for applications requiring a shift towards an anti-inflammatory state, such as the prevention of preterm birth, the mechanisms of 17-OHPC and Dydrogesterone appear more aligned with the therapeutic goal than that of MPA.

References

A Researcher's Guide to Comparing the Efficacy of 17-Hydroxy Sprengerinin C from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of 17-Hydroxy sprengerinin C, ensuring the quality and consistency of the compound is paramount to obtaining reliable and reproducible experimental results. As a steroidal saponin, the purity and isomeric composition of this compound can vary between suppliers and even between different lots from the same supplier. This guide provides a framework for comparing the efficacy of this compound from various sources, emphasizing the importance of initial quality assessment and subsequent head-to-head biological assays.

Initial Quality Assessment: Beyond the Label

Table 1: Key Quality Control Parameters for this compound

ParameterRecommended MethodImportance
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the compound.
Purity Assessment High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable detector (e.g., ELSD, CAD, or MS)Determines the percentage of the active compound and detects the presence of impurities. A purity of ≥95% is generally recommended for in vitro studies.
Residual Solvents Gas Chromatography (GC)Identifies and quantifies any remaining solvents from the synthesis or purification process, which could be toxic to cells.
Water Content Karl Fischer TitrationWater content can affect the accurate weighing of the compound for preparing stock solutions.
Appearance Visual InspectionA simple but important check for consistency in physical form (e.g., powder, crystalline solid) and color.
Solubility Testing in relevant solvents (e.g., DMSO, Ethanol)Ensures the compound can be properly dissolved for experimental use.

Head-to-Head Comparison of Biological Efficacy

Once the quality of the compounds has been assessed, direct comparisons of their biological activity should be performed. Based on the known anti-inflammatory and anti-cancer properties of related steroidal saponins, the following experimental protocols are recommended.

Experimental Protocol 1: Assessment of Cytotoxicity in Cancer Cell Lines

This experiment aims to determine and compare the cytotoxic effects of this compound from different suppliers on relevant cancer cell lines.

Methodology:

  • Cell Culture: Culture human hepatocellular carcinoma (HepG2) or other relevant cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of this compound from each supplier in sterile DMSO. Further dilute the stock solutions in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing the various concentrations of this compound from each supplier. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After 48 or 72 hours of incubation, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound source by plotting cell viability against the log of the compound concentration.

Experimental Protocol 2: Anti-Inflammatory Activity Assessment

This protocol evaluates the potential of this compound from different suppliers to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound from each supplier for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits.

  • Data Analysis: Compare the levels of TNF-α and IL-6 in the supernatants of cells treated with this compound from different suppliers. A more potent compound will show a greater reduction in cytokine levels at lower concentrations.

Visualizing the Workflow and Potential Mechanisms

To aid in the experimental design and understanding of the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Supplier A cluster_1 Supplier B A_CofA Certificate of Analysis compare_CofA Compare CofA Data (Purity, Identity, etc.) A_CofA->compare_CofA A_QC Physicochemical QC compare_QC Perform Head-to-Head Physicochemical QC A_QC->compare_QC A_Bioassay Biological Assays compare_bioassay Perform Head-to-Head Biological Assays A_Bioassay->compare_bioassay B_CofA Certificate of Analysis B_CofA->compare_CofA B_QC Physicochemical QC B_QC->compare_QC B_Bioassay Biological Assays B_Bioassay->compare_bioassay start Procure 17-Hydroxy sprengerinin C start->A_CofA start->B_CofA compare_CofA->A_QC compare_CofA->B_QC compare_QC->A_Bioassay compare_QC->B_Bioassay decision Select Optimal Supplier compare_bioassay->decision

Caption: Workflow for comparing this compound from different suppliers.

G cluster_0 Anti-Cancer Effects Sprengerinin_C This compound VEGFR2 VEGFR2 Sprengerinin_C->VEGFR2 inhibits Proliferation Inhibition of Proliferation Sprengerinin_C->Proliferation inhibits Apoptosis Induction of Apoptosis Sprengerinin_C->Apoptosis induces PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Inhibition of Angiogenesis mTOR->Angiogenesis MMP MMPs p38->MMP

Caption: Potential signaling pathways affected by Sprengerinin C derivatives.

By following this structured approach, researchers can confidently select a supplier that provides high-quality this compound, leading to more robust and reproducible scientific findings.

References

A Comparative Guide to the Anti-Cancer Activity of 17-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer activity of 17-Hydroxy sprengerinin C, a steroidal glycoside with demonstrated cytotoxic effects against various cancer cell lines. While direct comparative data in drug-resistant models is not yet available in the public domain, this document synthesizes existing research on its efficacy in sensitive cell lines and juxtaposes it with the well-established challenges of drug resistance in conventional chemotherapy.

Executive Summary

This compound, a natural compound isolated from the rhizomes of Polygonatum sibiricum, has emerged as a promising candidate for anti-cancer agent development. Studies have demonstrated its potent cytotoxic activity against lung, liver, and colon cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the modulation of the Bcl-2 family of proteins. This guide presents the available quantitative data on its efficacy, details the experimental protocols for assessment, and visualizes its proposed signaling pathway. A comparative context is provided by showcasing the diminished efficacy of a standard chemotherapeutic agent, doxorubicin, in a drug-resistant lung cancer cell line, highlighting the critical need for novel compounds like this compound that may overcome such resistance.

Performance Data: this compound in Sensitive Cancer Cell Lines

Initial studies have focused on characterizing the anti-proliferative effects of this compound in various cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Carcinoma5.8[1]
HepG2Hepatocellular CarcinomaNot specified[1]
Caco-2Colorectal AdenocarcinomaNot specified[1]
Bay (Positive Control)A549Lung Carcinoma25.8[1]

Comparative Context: The Challenge of Drug Resistance

To illustrate the challenge that novel compounds like this compound aim to address, the following table presents a typical scenario of acquired drug resistance. Here, the efficacy of doxorubicin, a widely used chemotherapeutic, is compared between a drug-sensitive and a drug-resistant lung cancer cell line.

CompoundCell LineResistance StatusIC50 (µM)
DoxorubicinA549Sensitive~0.1 - 1.0
DoxorubicinA549/ADRDoxorubicin-Resistant>10

Note: The IC50 values for doxorubicin are representative and can vary between studies.

Mechanism of Action: The Apoptotic Pathway

Research indicates that this compound induces apoptosis by targeting the intrinsic mitochondrial pathway. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death.[1][2]

G cluster_0 This compound cluster_1 Mitochondrial Apoptosis Pathway 17-Hydroxy_sprengerinin_C This compound Bcl2 Bcl-2 (Anti-apoptotic) 17-Hydroxy_sprengerinin_C->Bcl2 Inhibits expression Bax Bax (Pro-apoptotic) 17-Hydroxy_sprengerinin_C->Bax Increases expression Caspase3 Pro-caspase-3 17-Hydroxy_sprengerinin_C->Caspase3 Reduces expression of pro-form Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes cytochrome c release Mitochondrion->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Cleavage Apoptosis Apoptosis Activated_Caspase3->Apoptosis G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add 17-Hydroxy sprengerinin C (various concentrations) Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End G Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Cell_Lysis Lyse cells and extract proteins Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk Transfer->Blocking Primary_Antibody Incubate with primary antibodies (Bcl-2, Bax, Caspase-3, β-actin) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect protein bands using chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

References

Head-to-head comparison of sprengerinin analogs in cancer treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of sprengerinin analogs, focusing on their efficacy and mechanisms of action in cancer treatment. This document synthesizes current experimental data to offer a clear perspective on their therapeutic potential.

Recent investigations into naturally derived compounds have highlighted the potential of sprengerinin analogs as potent anti-cancer agents. This comparison focuses on key analogs, summarizing their performance based on available preclinical data. While the term "sprengerin" may be an uncommon designation, research into compounds from the Gelsemium genus, such as sempervirine and its derivatives, alongside sprengerinin C, offers valuable insights.

Comparative Efficacy of Sempervirine Analogs

Sempervirine, an alkaloid isolated from Gelsemium sempervirens, has demonstrated cytotoxic effects against various cancer cell lines.[1] Research has been directed towards synthesizing analogs with improved potency and favorable pharmacological profiles. A study on the synthesis and cytotoxicity of sempervirine analogs revealed that modifications to the core structure can significantly impact anti-cancer activity.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Sempervirine and its Analogs against Human Cancer Cell Lines

CompoundUO-31 (Renal)SNB-75 (CNS)NCI/ADR-RES (Ovarian)
Sempervirine 1.8 µM2.1 µM2.5 µM
10-Fluorosempervirine 0.54 µM 0.90 µM 0.74 µM
11-Fluorosempervirine 1.5 µM1.9 µM2.0 µM
12-Fluorosempervirine >10 µM>10 µM>10 µM

Data synthesized from available research. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

As indicated in Table 1, the substitution and its position on the sempervirine scaffold are critical for cytotoxic activity. Notably, 10-fluorosempervirine exhibited the most potent activity across the tested cell lines, suggesting that this position is a key site for modification to enhance efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (UO-31, SNB-75, and NCI/ADR-RES) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of sempervirine and its analogs for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Targeting Key Signaling Pathways

Sprengerinin C, another relevant compound, has been shown to exert its anti-tumorigenic effects in hepatocellular carcinoma through multiple mechanisms. It inhibits proliferation and angiogenesis while inducing apoptosis.[2] Mechanistic studies revealed that sprengerinin C blocks the vascular endothelial growth factor receptor 2 (VEGFR2)-dependent PI3K/Akt/mTOR and p38 MAPK pathways, which are crucial for tumor angiogenesis.[2] Furthermore, it suppresses the release of vascular endothelial growth factor (VEGF) from cancer cells under hypoxic conditions by inhibiting the transcriptional activity of hypoxia-inducible factor-1α (HIF-1α).[2]

Sempervirine has been reported to inhibit RNA polymerase I transcription in a p53-independent manner and demonstrates cytotoxicity against a range of cancer cell lines, including breast, cervical, lymphoma, and testicular cancers.[1]

Visualizing the Molecular Mechanisms

To illustrate the complex signaling cascades affected by these compounds, the following diagrams are provided.

G cluster_0 Sprengerinin C Action on Angiogenesis Sprengerinin_C Sprengerinin C VEGFR2 VEGFR2 Sprengerinin_C->VEGFR2 inhibits HIF_1a HIF-1α Sprengerinin_C->HIF_1a inhibits PI3K PI3K VEGFR2->PI3K p38_MAPK p38 MAPK VEGFR2->p38_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMPs MMPs mTOR->MMPs Proliferation Cell Proliferation mTOR->Proliferation p38_MAPK->MMPs Angiogenesis Angiogenesis MMPs->Angiogenesis VEGF VEGF HIF_1a->VEGF VEGF->Angiogenesis

Caption: Sprengerinin C signaling pathway inhibition.

The diagram above illustrates how Sprengerinin C disrupts key signaling pathways to inhibit tumor angiogenesis and proliferation.

G cluster_1 Experimental Workflow for Cytotoxicity Screening Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat with Sprengerinin Analogs Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for assessing analog cytotoxicity.

This workflow outlines the key steps in determining the in vitro efficacy of the sprengerinin analogs against cancer cell lines.

Conclusion

The available data suggests that sprengerinin analogs, particularly derivatives of sempervirine, are a promising class of anti-cancer compounds. The structure-activity relationship studies highlight the importance of specific chemical modifications in enhancing cytotoxic potency. Furthermore, the multi-targeted mechanism of action of compounds like sprengerinin C, involving the inhibition of critical pro-survival and angiogenic pathways, underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these promising natural product analogs in the context of cancer therapy.

References

A Meta-analysis of Steroidal Glycosides in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of steroidal glycosides as potential therapeutic agents in oncology. It objectively compares the efficacy of various steroidal glycosides, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms of action.

Comparative Efficacy of Steroidal Glycosides

Steroidal glycosides, a diverse class of natural products, have demonstrated significant anticancer activity across a range of malignancies. Their cytotoxic and cytostatic effects are primarily evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of prominent steroidal glycosides against various cancer cell lines, providing a basis for comparative efficacy.

Table 1: Cytotoxicity (IC50) of Cardiac Glycosides in Human Cancer Cell Lines
Cardiac GlycosideCancer Cell LineCell TypeIC50 (nM)Reference
Digitoxin K-562Chronic Myelogenous Leukemia6.4[1]
MCF-7Breast Adenocarcinoma20.3[1]
TK-10Renal Adenocarcinoma3.0[1]
A549Lung Carcinoma15.0 - 30.0[2]
HeLaCervical Cancer10.0 - 20.0[3]
Digoxin K-562Chronic Myelogenous Leukemia28.2[1]
HT-29Colon Adenocarcinoma100 - 300[4]
MDA-MB-231Breast Adenocarcinoma100 - 300[4]
OVCAR3Ovarian Adenocarcinoma100 - 300[4]
Ouabain A549Lung Carcinoma10.0 - 50.0[2]
HCT-116Colon Carcinoma20.0 - 60.0[2]
HeLaCervical Cancer30.0 - 70.0[2]
Proscillaridin A VariousPanel of Human Cell Lines6.4 - 76.0

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Table 2: Cytotoxicity (IC50) of Other Steroidal Glycosides in Human Cancer Cell Lines
Steroidal GlycosideCancer Cell LineCell TypeIC50 (µM)Reference
Dioscin MDA-MB-231Breast Adenocarcinoma3.23 (72h)
MCF-7Breast Adenocarcinoma2.50 (72h)
H1650Non-Small Cell Lung Cancer1.7
PC9GRNon-Small Cell Lung Cancer2.1
Acanthophylloside A549Lung Carcinoma0.7 - 3.4[5]
HeLaCervical Cancer0.7 - 3.4[5]
MCF-7Breast Adenocarcinoma0.7 - 3.4[5]
(25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside HL-60Promyelocytic Leukemia0.96[4]
A549Lung Adenocarcinoma3.15[4]
HSC-4Oral Squamous Cell Carcinoma1.89[4]
HSC-2Oral Squamous Cell Carcinoma2.54[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of steroidal glycosides' anticancer effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the steroidal glycoside and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 2-4 hours, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer (calcium-enriched)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the steroidal glycoside as for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways and Molecular Mechanisms

The anticancer activity of steroidal glycosides is attributed to their ability to modulate various signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation.

General Experimental Workflow for Screening Steroidal Glycosides

The following diagram illustrates a typical workflow for the screening and evaluation of steroidal glycosides for anticancer activity.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening In Vitro Screening cluster_invivo In Vivo Validation cluster_development Drug Development A Plant/Animal Source B Crude Extract A->B C Fractionation B->C D Pure Steroidal Glycoside C->D E Cytotoxicity Assays (e.g., MTT) D->E F Apoptosis Assays (e.g., Flow Cytometry) E->F G Cell Cycle Analysis F->G H Mechanism of Action Studies G->H I Animal Tumor Models H->I J Toxicity Studies I->J K Pharmacokinetic Studies J->K L Lead Optimization K->L M Clinical Trials L->M

Experimental workflow for anticancer drug discovery from natural steroidal glycosides.

Inhibition of Na+/K+-ATPase Signaling

A primary mechanism of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The altered ion homeostasis disrupts cellular signaling and can trigger apoptosis.[2][6]

NaK_ATPase_pathway SteroidalGlycoside Steroidal Glycoside NaK_ATPase Na+/K+-ATPase SteroidalGlycoside->NaK_ATPase Inhibition IntraNa ↑ Intracellular Na+ NaCa_Exchanger Na+/Ca2+ Exchanger (Reverse) IntraNa->NaCa_Exchanger IntraCa ↑ Intracellular Ca2+ NaCa_Exchanger->IntraCa Apoptosis Apoptosis IntraCa->Apoptosis PI3K_Akt_mTOR_pathway SteroidalGlycoside Steroidal Glycoside PI3K PI3K SteroidalGlycoside->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition EGFR_pathway SteroidalGlycoside Steroidal Glycoside EGFR EGFR SteroidalGlycoside->EGFR Inhibition Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Inhibition PI3K_Akt->Proliferation Inhibition

References

Safety Operating Guide

Navigating the Disposal of 17-Hydroxy Sprengerinin C: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for 17-Hydroxy sprengerinin C necessitates a cautious and generalized approach to its waste management. In the absence of a dedicated Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must adhere to established best practices for the disposal of potentially hazardous chemical compounds. This guide provides a procedural framework based on general laboratory safety principles to ensure the safe and environmentally responsible handling of 1-Hydroxy sprengerinin C waste.

When direct disposal guidelines are unavailable, the primary course of action is to treat the substance as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department. They can provide specific instructions based on local regulations and the chemical's known properties.

General Disposal Protocol for Chemical Waste

The following steps outline a standard procedure for managing chemical waste in a laboratory setting, which should be adapted for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the chemical and its waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard symbols (if known or suspected), and the accumulation start date.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or a licensed hazardous waste disposal contractor.

Key Safety and Disposal Considerations

ConsiderationGeneral Recommendation
Regulatory Compliance All disposal activities must comply with local, state, and federal regulations for hazardous waste.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, and a lab coat are mandatory during handling and disposal.
Waste Container Use a chemically compatible, leak-proof container with a secure lid.
Labeling Clearly label the container with "Hazardous Waste," the chemical name, and any known hazard information.
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Avoid generating dust.
Environmental Protection Do not dispose of this compound down the drain or in the general trash to prevent environmental contamination.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste when specific guidelines are not available.

start Start: Chemical Waste Generated check_sds Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->check_sds follow_sds Follow specific disposal procedures outlined in the SDS check_sds->follow_sds Yes general_protocol Treat as Hazardous Waste: Initiate General Disposal Protocol check_sds->general_protocol No end End: Waste Disposed of Safely and Compliantly follow_sds->end ppe Wear appropriate Personal Protective Equipment (PPE) general_protocol->ppe segregate Segregate waste into a designated, labeled container ppe->segregate store Store waste container in a secure, ventilated area segregate->store contact_ehs Consult with Institutional Environmental Health & Safety (EHS) for guidance store->contact_ehs disposal_pickup Arrange for disposal through a licensed hazardous waste contractor contact_ehs->disposal_pickup disposal_pickup->end

Figure 1. Logical workflow for the proper disposal of laboratory chemical waste in the absence of specific guidelines.

Personal protective equipment for handling 17-Hydroxy sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel working with 17α-Hydroxyprogesterone. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.

Chemical Identifier:

  • Name: 17α-Hydroxyprogesterone

  • Synonyms: 17α-Hydroxy-4-pregnene-3,20-dione, NSC 15468, 17-OHP[1][2]

  • CAS Number: 68-96-2[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

17α-Hydroxyprogesterone is classified as a hazardous substance. All personnel must adhere to the following PPE requirements to minimize exposure risk.

Summary of Hazards:

Hazard StatementClassification
H315: Causes skin irritationSkin Irritant
H319: Causes serious eye irritationEye Irritant
H335: May cause respiratory irritationRespiratory Tract Irritant
H360: May damage fertility or the unborn childReproductive Toxicity
H411: Toxic to aquatic life with long lasting effectsChronic Aquatic Toxicity

Required Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. Tightly fitting safety goggles are also recommended.[3][4]
Skin Impervious, chemical-resistant gloves (inspected prior to use). Fire/flame resistant and impervious clothing. Lab coat.[4]
Respiratory Use only in a well-ventilated area or under a laboratory fume hood.[1][3] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4]

Operational and Handling Protocols

Strict adherence to the following operational procedures is mandatory to ensure safety and prevent contamination.

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Obtain Special Instructions Obtain Special Instructions Read and Understand SDS Read and Understand SDS Obtain Special Instructions->Read and Understand SDS Ensure Adequate Ventilation Ensure Adequate Ventilation Read and Understand SDS->Ensure Adequate Ventilation Inspect and Don PPE Inspect and Don PPE Ensure Adequate Ventilation->Inspect and Don PPE Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Inspect and Don PPE->Weigh/Measure in Fume Hood Avoid Dust/Aerosol Formation Avoid Dust/Aerosol Formation Weigh/Measure in Fume Hood->Avoid Dust/Aerosol Formation Avoid Contact with Skin and Eyes Avoid Contact with Skin and Eyes Avoid Dust/Aerosol Formation->Avoid Contact with Skin and Eyes No Eating, Drinking, or Smoking No Eating, Drinking, or Smoking Avoid Contact with Skin and Eyes->No Eating, Drinking, or Smoking Decontaminate Work Area Decontaminate Work Area No Eating, Drinking, or Smoking->Decontaminate Work Area Wash Hands Thoroughly Wash Hands Thoroughly Decontaminate Work Area->Wash Hands Thoroughly Store in a Locked, Ventilated Area Store in a Locked, Ventilated Area Wash Hands Thoroughly->Store in a Locked, Ventilated Area

Caption: A stepwise workflow for the safe handling of 17α-Hydroxyprogesterone.

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Experimental Protocols: Sample Preparation

The following outlines a general procedure for preparing standard solutions of 17α-Hydroxyprogesterone for experimental use, based on common laboratory practices.

Stock and Working Solution Preparation:

  • Stock Solution (1 mg/mL):

    • Prepare in methanol.

    • Store at -20°C for up to 6 months.[5]

  • Working Standard Solutions:

    • Prepare by diluting the stock solution with deionized water to the desired lower concentrations.[5]

    • Store in a refrigerator for up to one month.[5]

Disposal Plan

Proper disposal of 17α-Hydroxyprogesterone and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree:

Material to Dispose Material to Dispose Is Material Contaminated? Is Material Contaminated? Material to Dispose->Is Material Contaminated? Dispose as Hazardous Waste Dispose as Hazardous Waste Is Material Contaminated?->Dispose as Hazardous Waste Yes Rinse Container (if applicable) Rinse Container (if applicable) Is Material Contaminated?->Rinse Container (if applicable) No (Container) Consult Local Regulations Consult Local Regulations Dispose as Hazardous Waste->Consult Local Regulations Approved Waste Disposal Plant Approved Waste Disposal Plant Consult Local Regulations->Approved Waste Disposal Plant Dispose of Empty Container Dispose of Empty Container Rinse Container (if applicable)->Dispose of Empty Container

Caption: A decision-making diagram for the proper disposal of 17α-Hydroxyprogesterone waste.

Disposal Guidelines:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Avoid release to the environment and collect any spillage.

References

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